6-Mercaptopicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPTGPAFUAPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163599 | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-87-1 | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 3-Mercaptopicolinic acid.
Selective PEPCK Inhibitor & Metabolic Modulator
Executive Summary
3-Mercaptopicolinic acid (3-MPA) , also known as SKF 34288, is a pyridine derivative characterized by a thiol group at the C3 position and a carboxylic acid at the C2 position. It is the gold-standard pharmacological tool for inhibiting Phosphoenolpyruvate Carboxykinase (PEPCK) , the rate-limiting enzyme in hepatic gluconeogenesis.
This guide details the physicochemical properties, specific inhibition mechanisms, synthesis pathways, and experimental protocols for using 3-MPA in metabolic research. It is designed for researchers investigating diabetes, cancer metabolism (PCK1/PCK2 pathways), and myogenic differentiation.
Chemical Architecture & Physicochemical Properties
Structural Analysis
The efficacy of 3-MPA stems from its ability to act as a tridentate or bidentate ligand. The proximity of the thiol (-SH) group at position 3 and the carboxyl (-COOH) group at position 2 to the pyridine nitrogen creates a high-affinity chelation pocket.
-
IUPAC Name: 3-sulfanylpyridine-2-carboxylic acid
-
CAS Number: 14623-54-2 (Free acid), 320386-54-7 (Hydrochloride)
-
Molecular Formula:
[1] -
Molecular Weight: 155.17 g/mol
Key Physicochemical Data
| Property | Value/Description | Relevance |
| Solubility (Water) | ~2 mg/mL (PBS pH 7.2) | Low aqueous solubility; requires pH adjustment or co-solvents. |
| Solubility (DMSO) | ~20 mg/mL | Preferred solvent for stock solutions. |
| pKa (Carboxyl) | ~1.0 - 2.0 | Highly acidic due to the electron-withdrawing pyridine ring. |
| pKa (Thiol) | ~6.0 - 7.0 | Ionizes at physiological pH, facilitating metal binding. |
| Stability | High Oxidation Risk | Rapidly oxidizes to 3,3'-dithiodipicolinic acid in air/solution. |
| Appearance | Yellow crystalline solid | Discoloration indicates oxidation. |
Redox Instability (Critical Handling Note)
The thiol group in 3-MPA is highly susceptible to oxidation, forming a disulfide dimer (3,3'-dithiodipicolinic acid). This dimer is biologically inactive against PEPCK.
-
Prevention: Stock solutions must be prepared fresh or stored at -20°C under inert gas (Argon/Nitrogen).
-
Rescue: Inclusion of reducing agents like DTT (dithiothreitol) in assay buffers can prevent dimerization, though DTT may interfere with certain metal-dependent assays.
Mechanism of Action: The PEPCK Blockade
3-MPA does not simply block the active site; it employs a complex inhibition mode involving metal coordination.[2]
Target: Phosphoenolpyruvate Carboxykinase (PEPCK)
PEPCK catalyzes the decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP) using GTP.[3] This is the first committed step of gluconeogenesis.[2][3][4]
Binding Modes
Research indicates 3-MPA inhibits PEPCK via two distinct mechanisms:
-
Competitive Inhibition (
): 3-MPA binds to the OAA/PEP substrate site. The picolinic acid moiety (N and carboxyl O) coordinates directly with the active site metal ion (typically or ), displacing the substrate. -
Allosteric Inhibition (
): At higher concentrations, 3-MPA binds to a secondary pocket behind the nucleotide-binding site, inducing a conformational change that reduces the enzyme's affinity for GTP.[5]
Pathway Visualization
The following diagram illustrates the specific blockade point of 3-MPA within the hepatic gluconeogenesis pathway.
Caption: 3-MPA competitively inhibits PEPCK by chelating the active site metal, halting the conversion of OAA to PEP.
Synthesis & Purification Principles
While commercially available, understanding the synthesis aids in assessing impurity profiles. The most reliable route involves the modification of 3-aminopicolinic acid.
Synthetic Route (Diazotization Strategy)
-
Starting Material: 3-Aminopicolinic acid.
-
Diazotization: Reaction with sodium nitrite (
) in acid ( ) at 0°C forms the diazonium salt. -
Substitution: The diazonium group is displaced by a sulfur nucleophile (e.g., potassium ethyl xanthate or thiourea).
-
Hydrolysis: The intermediate is hydrolyzed (basic conditions) to yield the free thiol, 3-Mercaptopicolinic acid.
Quality Control
-
Impurity to Watch: 3,3'-dithiodipicolinic acid (Disulfide dimer).
-
Detection: HPLC or TLC (Thin Layer Chromatography). The dimer is more polar and will exhibit a distinct retention factor.
-
Purification: Recrystallization from water/ethanol under a nitrogen atmosphere.
Experimental Protocols
Protocol A: PEPCK Inhibition Assay (Spectrophotometric)
Objective: Determine the
Reagents:
-
Assay Buffer: 50 mM HEPES-NaOH (pH 7.4), 2 mM
, 1 mM . -
Substrates: 200
OAA, 200 GTP. -
Coupling System: 0.2 mM NADH, 2 Units/mL Malate Dehydrogenase (MDH).
-
Enzyme: Recombinant PEPCK (PCK1).
-
Inhibitor: 3-MPA (Freshly prepared in DMSO).
Workflow:
-
Blanking: Add Buffer, NADH, MDH, and PEPCK to the cuvette.
-
Inhibitor Addition: Add 3-MPA at varying concentrations (0.1
to 500 ). Incubate for 5 mins at 25°C. -
Initiation: Add GTP and OAA to start the reaction.
-
Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation).
-
Note: In this direction (OAA
PEP), the assay is actually monitoring the reverse reaction or requires a different coupling (PK/LDH) for PEP detection. -
Correction for Standard Direction (OAA -> PEP): The standard clinical assay often runs in the reverse direction (PEP + IDP
OAA + ITP) coupled to MDH (OAA + NADH Malate + NAD+). -
Forward Direction Protocol: To measure physiological gluconeogenesis inhibition, use the Pyruvate Kinase/Lactate Dehydrogenase coupled system. PEP produced by PEPCK reacts with ADP (via PK) to form Pyruvate, which is reduced to Lactate (via LDH) oxidizing NADH.
-
Corrected Step 4 (Forward Direction): Monitor decrease at 340 nm.
Rate =
Protocol B: Cell Culture (Gluconeogenesis Blockade)
Objective: Assess inhibition of glucose production in HepG2 or primary hepatocytes.
-
Seeding: Plate hepatocytes in glucose-free DMEM supplemented with gluconeogenic substrates (2 mM Lactate + 0.2 mM Pyruvate).
-
Treatment: Add 3-MPA (10 - 500
).-
Control: Vehicle (DMSO < 0.1%).
-
-
Incubation: 4 - 6 hours.
-
Quantification: Collect media. Measure glucose concentration using a hexokinase/G6PD colorimetric kit.
-
Normalization: Normalize glucose output to total cellular protein content.
Applications in Research
Diabetes & Metabolic Flux
3-MPA is used to distinguish between glycogenolysis and gluconeogenesis in liver perfusion studies. By inhibiting PEPCK, any glucose production observed can be attributed to glycogen breakdown rather than de novo synthesis.
Cancer Metabolism (The PCK1/2 Axis)
Recent studies highlight PEPCK's role in cancer cell survival under nutrient stress.
-
Mechanism: Cancer cells use PEPCK to rewire the TCA cycle (anaplerosis/cataplerosis).
-
Application: 3-MPA induces apoptosis in glucose-deprived cancer cells (e.g., melanoma, colon cancer) by collapsing the metabolic flexibility required for survival.
Myogenic Differentiation
Unexpectedly, 3-MPA has been shown to induce differentiation in C2C12 myoblasts.
-
Observation: Treatment with 0.5 mM 3-MPA increases expression of myogenic markers (Myogenin, MyHC).
-
Hypothesis: Inhibition of mitochondrial PEPCK (PCK2) alters intracellular flux, signaling the cell to exit the cell cycle and differentiate.
References
-
Jomain-Baum, M., Schramm, V. L., & Hanson, R. W. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP).[6] Journal of Biological Chemistry, 251(1), 37-44.[6]
-
DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[7] Biochemical Journal, 138(3), 387-394.[1][7]
-
Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells.[7][8] Scientific Reports, 10, 22177.[7]
-
Stiffin, R. M., et al. (2008). The structure of the mercaptopicolinic acid binding site in phosphoenolpyruvate carboxykinase. Biochemistry.
-
Cayman Chemical. 3-Mercaptopicolinic Acid (hydrochloride) Product Information.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Mercaptopicolinic Acid (3-MPA) in In Vitro Studies: Recommended Concentrations and Protocols
An Application Guide for Researchers
Introduction to 3-Mercaptopicolinic Acid (3-MPA)
3-Mercaptopicolinic acid, also known as 3-MPA or SKF 34288, is a well-characterized inhibitor of gluconeogenesis.[1][2] Its primary molecular target is Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway responsible for synthesizing glucose from non-carbohydrate precursors.[3][4][5] Due to its specific inhibitory action, 3-MPA serves as an invaluable tool for studying metabolic regulation, particularly in the contexts of diabetes, cancer metabolism, and cell differentiation.[1][6]
PEPCK exists in two isoforms: a cytosolic form (PCK1) and a mitochondrial form (PCK2).[4][6] 3-MPA has been shown to inhibit both isoforms, making it a comprehensive tool for probing PEPCK-dependent pathways.[6] Its effects are potent, with inhibition of glucose synthesis observed at micromolar concentrations in various in vitro systems, including perfused rat livers and kidney-cortex slices.[1][7][8]
Mechanism of Action: PEPCK Inhibition
The central role of PEPCK is to catalyze the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), a committed step in gluconeogenesis.[9] By inhibiting PEPCK, 3-MPA effectively halts this conversion, thereby blocking the synthesis of glucose from substrates like lactate, pyruvate, and alanine.[1][2][3]
Kinetic studies have revealed that 3-MPA is a noncompetitive inhibitor with respect to both oxaloacetate and the nucleotide substrate MnGTP²⁻.[8] More recent structural and kinetic data suggest a more complex mechanism, where 3-MPA binds at two distinct sites on the PEPCK enzyme:
-
A competitive site within the PEP/OAA binding pocket (Ki ≈ 10 µM).[10]
-
A previously unidentified allosteric site (Ki ≈ 150 µM).[10]
Binding to the allosteric site is thought to stabilize a conformational change in the nucleotide-binding domain, reducing the enzyme's affinity for its nucleotide substrate.[10] This dual-site inhibition mechanism underscores its potency. The inhibition is reversible; upon removal of 3-MPA, the rate of glucose synthesis can return to normal levels.[8][11]
Caption: Inhibition of Gluconeogenesis by 3-MPA.
Recommended Concentration Ranges for In Vitro Use
The optimal concentration of 3-MPA is highly dependent on the cell type, experimental endpoint, and incubation time. A dose-response experiment is always recommended to determine the ideal concentration for a specific model system. The table below summarizes concentrations cited in the literature for various applications.
| Cell Type / System | Concentration Range | Incubation Time | Observed Effect | Reference |
| Perfused Rat Liver | 50 - 100 µM | Not specified | Sharp decrease to complete inhibition of gluconeogenesis from lactate. | [8][11] |
| Rat Kidney/Liver Slices | Not specified | Not specified | Inhibition of gluconeogenesis with lactate as a substrate. | [1] |
| C2C12 Myoblasts | 10 µM - 1 mM | 48 hours | Dose-dependent inhibition of cell proliferation. | [6][12] |
| C2C12 Myoblasts | 250 µM - 1 mM | Up to 5 days | Induction of myogenic differentiation. | [6][12] |
| MCF7 (Breast Cancer) | Not specified | Not specified | Reduced colony growth formation. | [13] |
| Melanoma Cells | Not specified | Not specified | Sensitizes cells to Vemurafenib by inhibiting cytoplasmic PEPCK. | [13] |
| T. cruzi Epimastigotes | 200 µM | 1 hour | Inhibition of succinate production and proline catabolism. | [14] |
Causality Behind Concentration Choices:
-
Low Micromolar (µM) Range (10-100 µM): This range is typically effective for specific enzyme inhibition, particularly for inhibiting gluconeogenesis in primary cells or tissues like liver slices, where the goal is to target PEPCK without inducing broad cellular stress.[8] The Ki values for PEPCK inhibition fall within this range.[4][10][12]
-
High Micromolar (µM) to Low Millimolar (mM) Range (250 µM - 1 mM): Higher concentrations are often required in transformed cell lines or for studies investigating longer-term effects like differentiation or proliferation.[6] This may be due to differences in cell permeability, higher metabolic rates, or the need to inhibit a larger pool of the target enzyme to elicit a phenotypic change. It is crucial to note that at concentrations of 0.5 mM and 1 mM, 3-MPA has been reported to interfere with some enzymatic assays, necessitating careful validation of results.[6][15]
Experimental Protocols
The following protocols provide a framework for typical in vitro experiments using 3-MPA.
Protocol 1: Preparation of 3-MPA Stock Solution
Scientific Rationale: A concentrated, sterile stock solution allows for accurate and repeatable dilutions into cell culture media while minimizing the final concentration of the solvent, which can have its own biological effects. 3-MPA hydrochloride is soluble in water.[13]
Materials:
-
3-Mercaptopicolinic acid hydrochloride (e.g., Tocris, Cayman Chemical)[2]
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Refer to the manufacturer's datasheet for solubility information (e.g., 10 mM in water).[13]
-
To prepare a 100 mM stock solution in water, weigh the appropriate amount of 3-MPA hydrochloride powder in a sterile tube.
-
Add the calculated volume of sterile water to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[12]
Protocol 2: General Workflow for Cell-Based Assays
This workflow is applicable for assessing endpoints such as cell viability, proliferation, or changes in gene/protein expression following 3-MPA treatment.
Caption: General experimental workflow for 3-MPA treatment.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population.[16] Reductase enzymes in viable, metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of 3-MPA's cytotoxic or cytostatic effects.[17]
Materials:
-
Cells seeded in a 96-well plate[16]
-
Complete culture medium
-
3-MPA stock solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17][18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of 3-MPA in complete culture medium. A typical dose-response curve might include concentrations from 1 µM to 1 mM.
-
Remove the old medium and add 100 µL of the 3-MPA dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[6][12]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL) to each well.[16][18]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[16][17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of your results, each experiment should be designed as a self-validating system.
-
Controls are Non-Negotiable: Always include an untreated control to establish baseline cell health and a vehicle control to ensure the solvent for your 3-MPA stock (e.g., water, DMSO) does not affect the outcome. A positive control (a compound known to produce the expected effect) can also be invaluable.
-
Confirm Target Engagement: The most direct way to validate 3-MPA's effect is to measure the downstream consequences of PEPCK inhibition. For example, in hepatocytes, you can measure glucose output in the presence of gluconeogenic precursors like lactate. A significant reduction in glucose production in 3-MPA-treated cells confirms the inhibitor is working as expected.
-
Orthogonal Assays: If 3-MPA treatment results in decreased cell viability via MTT, confirm this result with an orthogonal method, such as a trypan blue exclusion assay (for membrane integrity) or a caspase-3/7 activity assay (for apoptosis).
Troubleshooting Common Issues:
-
No Observed Effect:
-
Concentration Too Low: The required concentration can vary significantly between cell types. Perform a wider dose-response curve.
-
PEPCK Not Critical: The metabolic pathway you are studying may not be critically dependent on PEPCK in your specific cell model or culture conditions.
-
Compound Inactivity: Verify the integrity of your 3-MPA stock. Prepare a fresh solution.
-
-
Excessive Cytotoxicity at Low Concentrations:
-
Cell Line Sensitivity: Your chosen cell line may be exceptionally sensitive to metabolic disruption.
-
Off-Target Effects: While 3-MPA is a specific PEPCK inhibitor, high concentrations can potentially have off-target effects. Lower the concentration and shorten the incubation time.
-
-
Assay Interference: As noted, high concentrations of 3-MPA (≥0.5 mM) can interfere with certain enzymatic assays.[6][15] If you suspect interference, test whether 3-MPA affects the assay readout in a cell-free system.
References
-
DiTullio, N. W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387–394. [Link]
-
PubMed. (n.d.). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. [Link]
-
Jomain-Baum, M., & Hanson, R. W. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). Journal of Biological Chemistry, 251(1), 37-43. [Link]
-
Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells. Scientific Reports, 10(1), 22177. [Link]
-
Jomain-Baum, M., & Hanson, R. W. (1975). Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver. Biochemical Journal, 150(1), 137–139. [Link]
-
Balan, M. D., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(40), 6246–6255. [Link]
-
ResearchGate. (n.d.). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid | Request PDF. [Link]
-
Jomain-Baum, M., & Hanson, R. W. (1975). Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver. Biochemical Journal, 150(1), 137–139. [Link]
-
ResearchGate. (n.d.). Effect of fasting and PEPCK inhibition by 3-MPA on renal conversion of... [Link]
-
McLeod, M. D., et al. (2019). Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase. Biochemistry, 58(37), 3918–3926. [Link]
-
ResearchGate. (n.d.). 3-((carboxymethyl)thio)-picolinic acid – A novel inhibitor of phosphoenolpyruvate carboxykinase | Request PDF. [Link]
-
Urbina, J. A., et al. (1990). Inhibition of phosphoenolpyruvate carboxykinase from Trypanosoma (Schizotrypanum) cruzi epimastigotes by 3-mercaptopicolinic acid: in vitro and in vivo studies. Molecular and Biochemical Parasitology, 40(2), 227–236. [Link]
-
Genschow, E., et al. (2001). Preliminary results of the ECVAM validation study on three in vitro embryotoxicity tests. Alternatives to Laboratory Animals, 29(3), 301–303. [Link]
-
MMPC. (2013). Reagents and Materials: Protocol. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Spielmann, H., et al. (2001). The ECVAM international validation study on in vitro embryotoxicity tests: results of the definitive phase and evaluation of prediction models. Alternatives to Laboratory Animals, 29(3), 315–328. [Link]
-
ResearchGate. (n.d.). (PDF) Cell Cytotoxicity Assay (Provided by MedChemExpress). [Link]
-
Grönroos, M., & Eskola, J. (1984). In vitro functions of lymphocytes during high-dose medroxyprogesterone acetate (MPA) treatment. Cancer Immunology, Immunotherapy, 17(3), 218–220. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Nacalai Tesque. (n.d.). Cell Cultivation Handbook. [Link]
-
Wilcox, R. K., et al. (2020). Spine Motion Segment Analogues: 3D Printing, Multiscale Modelling and Testing to Produce More Biofidelic Examples. Materials, 13(21), 4880. [Link]
-
Wang, Y., et al. (2023). Acute Endoplasmic Reticulum Stress Suppresses Hepatic Gluconeogenesis by Stimulating MAPK Phosphatase 3 Degradation. International Journal of Molecular Sciences, 24(21), 15632. [Link]
-
Alfano, F., et al. (2024). CAR-T cell therapy in nephrology. Journal of Nephrology. [Link]
Sources
- 1. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of 3-[(Carboxymethyl)thio]picolinic Acid: A Novel Inhibitor of Phosphoenolpyruvate Carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Inhibition of phosphoenolpyruvate carboxykinase from Trypanosoma (Schizotrypanum) cruzi epimastigotes by 3-mercaptopicolinic acid: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 3-Mercaptopicolinic Acid in C2C12 Cell Differentiation Assays
Introduction: Reprogramming Myogenesis Through Metabolic Modulation
The differentiation of myoblasts into mature, multinucleated myotubes is a cornerstone of muscle development and regeneration. The C2C12 myoblast cell line serves as a robust and widely utilized in vitro model to dissect the intricate molecular orchestration of myogenesis.[1][2] This process is not merely a series of transcriptional events but is deeply intertwined with profound shifts in cellular metabolism required to meet the bioenergetic and biosynthetic demands of creating a specialized, contractile cell type.[3][4] Myogenic differentiation is a highly coordinated series of events that leads to the formation of mature skeletal muscle.[5][6]
3-Mercaptopicolinic acid (3-MPA) is a well-characterized inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK), a pivotal enzyme in gluconeogenesis.[7][8][9] While the role of gluconeogenesis is primarily associated with hepatic glucose production, the expression and activity of PEPCK isoforms in other tissues, including muscle, suggest broader roles in metabolic regulation.[10][11] In C2C12 cells, the mitochondrial isoform of PEPCK (PEPCK-M, encoded by Pck2) is the predominant form.[12] By inhibiting PEPCK, 3-MPA offers a powerful tool to probe the metabolic dependencies of myogenesis. Recent studies have demonstrated that treatment of C2C12 cells with 3-MPA can significantly induce myogenic differentiation, highlighting the critical link between metabolic flux and muscle cell fate.[12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-MPA to modulate and study C2C12 cell differentiation. We will delve into the underlying mechanism, provide detailed, validated protocols for experimentation, and discuss the interpretation of expected outcomes.
Mechanism of Action: The Metabolic Switch for Differentiation
3-Mercaptopicolinic acid acts as a potent inhibitor of PEPCK, which catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[7][13] This reaction is a critical control point in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors.[14] In the context of C2C12 cells, where the mitochondrial PEPCK-M is highly expressed, 3-MPA's inhibitory action is thought to promote myogenesis through several interconnected mechanisms.[12]
Inhibition of PEPCK-M by 3-MPA redirects tricarboxylic acid (TCA) cycle intermediates.[15] This metabolic reprogramming is believed to be a key trigger for the induction of the myogenic differentiation program. While the precise downstream effectors are still under investigation, the metabolic shift induced by 3-MPA likely influences key signaling pathways and the availability of precursors for biosynthesis essential for myotube formation.[12]
Interestingly, studies have shown that high doses of 3-MPA can reduce the mRNA expression of Pck2 and genes associated with serine biosynthesis.[12] This suggests a feedback mechanism or broader metabolic consequences of PEPCK inhibition. The overall effect of 3-MPA treatment is an enhancement of myogenic differentiation, as evidenced by increased creatine kinase activity, a higher fusion index, and larger myotube diameter.[12]
Caption: Mechanism of 3-MPA-induced myogenesis in C2C12 cells.
Experimental Protocols
Part 1: C2C12 Cell Culture and Maintenance
Standard protocols for the culture of C2C12 myoblasts should be followed to ensure consistent and reproducible results.[1]
-
Thawing and Plating: Rapidly thaw a cryovial of C2C12 cells in a 37°C water bath. Transfer the cells to a sterile conical tube containing 9 mL of pre-warmed Growth Medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of Growth Medium. Plate the cells onto a 100 mm tissue culture dish.
-
Growth Medium (GM):
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Passaging: C2C12 cells proliferate rapidly, with a doubling time of approximately 12-24 hours. It is crucial to passage the cells before they reach confluence to prevent spontaneous differentiation.[16]
-
When cells reach 70-80% confluency, aspirate the GM and wash once with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of GM and collect the cell suspension in a sterile conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh GM and plate at a subculture ratio of 1:10 to 1:20.[16]
-
Part 2: 3-MPA Treatment and Induction of Differentiation
This protocol outlines the steps for inducing myogenesis in the presence of 3-MPA.
-
Cell Seeding for Differentiation: Seed C2C12 myoblasts in the desired culture vessel format (e.g., 6-well plates, 12-well plates) at a density that will allow them to reach approximately 80-90% confluency within 24-48 hours. A typical seeding density is 1 x 10^5 cells/well for a 6-well plate.[16]
-
Preparation of 3-MPA Stock Solution: Prepare a sterile stock solution of 3-MPA (e.g., 100 mM in sterile PBS or DMEM). The hydrochloride salt of 3-MPA is commonly used.[8] Filter-sterilize the stock solution through a 0.22 µm filter. Store aliquots at -20°C.
-
Induction of Differentiation (Day 0):
-
Once cells have reached 80-90% confluency, aspirate the GM.
-
Wash the cells once with sterile 1X PBS.
-
Add Differentiation Medium (DM) containing the desired concentration of 3-MPA. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on published data, a concentration range of 0.25 mM to 1 mM has been shown to be effective.[12]
-
-
Differentiation Medium (DM):
-
High-glucose DMEM
-
2% Horse Serum
-
1% Penicillin-Streptomycin
-
-
Maintenance of Differentiating Cultures: Replace the DM containing 3-MPA every 48 hours for the duration of the experiment (typically 4-6 days).
Caption: General experimental workflow for 3-MPA treatment during C2C12 differentiation.
Part 3: Assessing Myogenic Differentiation
A multi-parametric approach is recommended to robustly evaluate the effects of 3-MPA on C2C12 differentiation.
A. Morphological Analysis: Myotube Formation and Fusion Index
-
Staining: At the desired time point (e.g., Day 5), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Stain with Giemsa or Hematoxylin and Eosin (H&E) to visualize myotube morphology.
-
Image Acquisition: Capture multiple random fields of view per well using a light microscope.
-
Fusion Index Calculation: The fusion index is a quantitative measure of myoblast fusion. It is calculated as: (Number of nuclei within myotubes / Total number of nuclei) x 100% A myotube is typically defined as a cell containing three or more nuclei.
B. Molecular Analysis: Myosin Heavy Chain (MyHC) Expression
MyHC is a terminal differentiation marker for skeletal muscle. Its expression can be assessed by immunofluorescence or Western blotting.
-
Immunofluorescence:
-
Fix and permeabilize cells as per standard protocols.
-
Incubate with a primary antibody against MyHC (e.g., MF20).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
-
Western Blotting:
-
Lyse cells in RIPA buffer and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against MyHC.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
C. Biochemical Analysis: Creatine Kinase (CK) Activity
CK is an enzyme that is highly expressed in differentiated muscle cells. Its activity in cell lysates can be measured using commercially available colorimetric assay kits.
Data Presentation and Expected Outcomes
The following table summarizes the expected outcomes of treating C2C12 cells with 3-MPA during differentiation, based on published findings.[12]
| Parameter | Control (DM only) | 0.5 mM 3-MPA in DM | Expected Outcome with 3-MPA |
| Myotube Morphology | Thin, less abundant myotubes | Thicker, more numerous myotubes | Enhanced myotube formation and hypertrophy |
| Fusion Index (%) | 30 - 40% | 50 - 70% | Significant increase |
| MyHC Protein Expression | Baseline expression | 2-3 fold increase | Upregulation of terminal differentiation marker |
| Creatine Kinase Activity | Baseline activity | 1.5-2.5 fold increase | Increased muscle-specific enzyme activity |
Note: These values are illustrative and may vary depending on the specific C2C12 subclone, passage number, and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Differentiation Efficiency | High passage number of C2C12 cells.[2] Cells were not confluent enough at the start of differentiation. | Use low passage C2C12 cells. Ensure cells are at 80-90% confluency before switching to DM. |
| Cell Detachment/Toxicity | 3-MPA concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of 3-MPA. |
| High Variability Between Replicates | Inconsistent cell seeding density. Edge effects in multi-well plates. | Use a hemocytometer for accurate cell counting. Avoid using the outer wells of plates for experiments. |
Conclusion
3-Mercaptopicolinic acid serves as a valuable pharmacological tool to investigate the role of metabolic programming in skeletal muscle differentiation. By inhibiting the key gluconeogenic enzyme PEPCK-M, 3-MPA induces a metabolic state that is permissive for and actively promotes myogenesis in C2C12 cells.[12] The protocols and guidelines presented here provide a framework for researchers to explore the intricate relationship between cellular metabolism and muscle cell fate, with potential applications in regenerative medicine and the development of therapeutics for muscle-wasting disorders.
References
-
Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells. Scientific Reports, 10(1), 22177. [Link]
-
LAPAN, P., & PIMENTEL, D. (2012). Culture, Differentiation and Transfection of C2C12 Myoblasts. Bio-protocol, 2(10). [Link]
-
Wold Lab. (2011). C2C12 Cell Culture Protocol and Differentiation treatment. Retrieved from [Link]
-
Procell. (2024). C2C12 Cell Cultivation Strategy and Differentiation Protocol. Retrieved from [Link]
-
Jomain-Baum, M., & Schramm, V. L. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). Journal of Biological Chemistry, 251(1), 37-44. [Link]
-
Leibniz Institute DSMZ. (n.d.). Differentiation-Protocol for the C2C12 cell line. Retrieved from [Link]
-
Stourman, N. V., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(40), 6222-6229. [Link]
-
CLS Cell Lines Service. (n.d.). C2C12 Myoblast Cell Line. Retrieved from [Link]
-
Fanciulli, M., et al. (2015). The Fine Tuning of Metabolism, Autophagy and Differentiation during in Vitro Myogenesis. Cell Death & Differentiation, 22(8), 1348-1360. [Link]
-
Forcina, L., et al. (2019). Metabolic Reprogramming Promotes Myogenesis During Aging. Cell Reports, 28(2), 529-543. [Link]
-
Microbe Notes. (2024). Gluconeogenesis: Steps, Reactions & Significance Explained. Retrieved from [Link]
-
DiTullio, N. W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387-394. [Link]
-
The Training Room. (2023). The Impact of Gluconeogenesis on Muscle Building. Retrieved from [Link]
-
Akram, M. (2023). Biochemistry, Gluconeogenesis. In StatPearls. StatPearls Publishing. [Link]
-
Ono, Y. (2015). Molecular and Cellular Regulation of Skeletal Myogenesis. Journal of Biochemistry, 157(4), 187-199. [Link]
-
Brown, D. M., et al. (2016). Mitochondrial phosphoenolpyruvate carboxykinase (PEPCK-M) and serine biosynthetic pathway genes are co-ordinately increased during anabolic agent-induced skeletal muscle growth. Scientific Reports, 6, 28783. [Link]
-
Wikipedia. (n.d.). Gluconeogenesis. Retrieved from [Link]
-
Vega. (n.d.). Gluconeogenesis and Muscle Recovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Myogenesis. Retrieved from [Link]
-
Li, Z., et al. (2024). Regulation of myogenic cell proliferation and differentiation during mammalian skeletal myogenesis. Experimental Cell Research, 431(1), 114030. [Link]
-
Wikipedia. (n.d.). Phosphoenolpyruvate carboxykinase. Retrieved from [Link]
-
Zhang, F., et al. (2021). Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis. Metabolism, 120, 154798. [Link]
-
Distler, A. M., et al. (2012). Apoptosis in differentiating C2C12 muscle cells selectively targets Bcl-2-deficient myotubes. Cell Death & Disease, 3(1), e253. [Link]
-
Roudaut, C., et al. (2013). Down-regulation of MyoD by Calpain 3 Promotes Generation of Reserve Cells in C2C12 Myoblasts. Journal of Biological Chemistry, 288(50), 36069-36081. [Link]
-
Li, H., et al. (2022). MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1. International Journal of Molecular Sciences, 23(21), 13352. [Link]
-
Kamakura, Y., et al. (2024). Royal Jelly Enhances the Ability of Myoblast C2C12 Cells to Differentiate into Multilineage Cells. Nutrients, 16(7), 964. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Reprogramming Promotes Myogenesis During Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 12. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEPCK-M Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. Biochemistry, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mitochondrial phosphoenolpyruvate carboxykinase (PEPCK-M) and serine biosynthetic pathway genes are co-ordinately increased during anabolic agent-induced skeletal muscle growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dsmz.de [dsmz.de]
In-depth Technical Guide: 3-Mercaptopicolinic Acid Solubility in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Mercaptopicolinic Acid
3-Mercaptopicolinic acid, often used as its hydrochloride salt (3-MPA HCl), is a well-established inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3][4] By targeting PEPCK, 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors, making it a valuable tool for studying glucose metabolism and related pathological conditions such as diabetes.[1][3] Its applications extend to cancer research, where it has been shown to modulate tumor cell metabolism and induce myogenic differentiation.[4][5][6][7] Given its diverse biological activities, the ability to prepare stable, accurately concentrated solutions is paramount for obtaining reliable and meaningful experimental results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-Mercaptopicolinic acid hydrochloride is essential for its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂S · HCl | [2][8] |
| Molecular Weight | 191.63 g/mol | [8] |
| Appearance | Crystalline solid | [2] |
| CAS Number | 320386-54-7 | [2][8] |
Solubility Profile of 3-Mercaptopicolinic Acid Hydrochloride
The solubility of a compound is a critical parameter that dictates its suitability for various experimental setups. The hydrochloride salt of 3-MPA exhibits varied solubility across different solvent systems.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of 3-MPA hydrochloride in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |
| DMSO | 3.83 | 20 | - | [8] |
| Water | 1.92 | 10 | Soluble with rapid stirring, sonication, or gentle warming (45-60°C) to produce a yellowish solution. | [8][9] |
| PBS (pH 7.2) | 0.2 | ~1.04 | - | [2][9] |
| Ethanol | Insoluble / Not very soluble | - | Quantitative data not readily available, but generally considered poorly soluble. | [9][10] |
| Methanol | Not very soluble | - | Quantitative data not readily available, but generally considered poorly soluble. | [9] |
Qualitative Solubility Insights
While quantitative data for all solvents is not always available, qualitative descriptions provide valuable guidance. 3-MPA hydrochloride is reported to be not very soluble in ethanol and methanol.[9] For many in vivo applications, suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) may be necessary if the required concentration exceeds its aqueous solubility.[10]
Application Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of 3-MPA hydrochloride in DMSO, suitable for dilution into aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
3-Mercaptopicolinic acid hydrochloride (MW: 191.63 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of 3-MPA hydrochloride. For example, to prepare 1 mL of a 20 mM stock solution, weigh 3.83 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed 3-MPA hydrochloride. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Causality Behind Experimental Choices:
-
Anhydrous DMSO: Using anhydrous DMSO is crucial as water can reduce the solubility of many compounds and may promote degradation over time.
-
Aliquoting: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Aliquoting into single-use volumes ensures the stability and integrity of the stock solution for each experiment.
Protocol 2: Thermodynamic Solubility Assessment
This protocol provides a step-by-step method for determining the thermodynamic (equilibrium) solubility of 3-MPA in a solvent of interest. This method involves adding an excess of the solid compound to the solvent and allowing it to reach equilibrium.
Materials:
-
3-Mercaptopicolinic acid hydrochloride
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Workflow for Thermodynamic Solubility Assessment:
Caption: Workflow for determining the thermodynamic solubility of 3-MPA.
Procedure:
-
Sample Preparation: Add an excess amount of solid 3-MPA hydrochloride to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the solvent to be tested to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to ensure that only the dissolved compound is measured.
-
Quantification: Analyze the concentration of 3-MPA in the filtered solution using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of known concentrations should be prepared to accurately determine the solubility.
Self-Validating System:
-
The use of an excess of solid compound ensures that the solution is saturated.
-
The extended equilibration time allows the system to reach a true thermodynamic equilibrium.
-
Filtration removes any suspended particles that could lead to an overestimation of solubility.
Mechanism of Action: PEPCK Inhibition
3-Mercaptopicolinic acid is a specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[3] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP).[5] By inhibiting this step, 3-MPA effectively blocks the production of glucose from precursors like lactate and alanine.[2][3]
Simplified Gluconeogenesis Pathway and 3-MPA Inhibition:
Caption: 3-MPA inhibits the PEPCK-catalyzed conversion of oxaloacetate to PEP in the cytosol.
Safety, Handling, and Storage
Safety Precautions:
-
As a mercaptan-containing compound, 3-MPA may have a disagreeable odor. It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Storage of Solid Compound:
-
Store the solid 3-Mercaptopicolinic acid hydrochloride at -20°C for long-term stability.[2][8] The solid form is stable for at least 4 years under these conditions.[2]
Storage of Stock Solutions:
-
As previously mentioned, DMSO stock solutions should be stored at -20°C for up to one month and at -80°C for up to six months.[1]
-
Aqueous solutions are less stable and should be prepared fresh whenever possible. If storage is necessary, filter-sterilize the solution and store at 4°C for a short period.
Chemical Compatibility:
-
Solutions of 3-MPA are typically prepared and stored in polypropylene or glass containers. It is important to check the chemical compatibility of the solvent with the container material to prevent leaching or degradation. For instance, DMSO can be incompatible with certain plastics over long-term storage.
Conclusion
This technical guide provides a detailed and authoritative overview of the solubility of 3-Mercaptopicolinic acid, a critical inhibitor of PEPCK. By understanding its solubility profile and following the detailed protocols for solution preparation and solubility assessment, researchers can ensure the accuracy and reproducibility of their experiments. The information on its mechanism of action and proper handling procedures further equips scientists to effectively and safely utilize this important research tool.
References
-
DiTullio, N. W., Berkoff, C. E., Blank, B., Kostos, V., & Stack, E. J. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387–394. Retrieved from [Link]
-
PubChem. (n.d.). 3-Mercaptopicolinic acid. Retrieved from [Link]
-
Brearley, M. C., Daniel, Z. C. T. R., Loughna, P. T., Parr, T., & Brameld, J. M. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells. Scientific Reports, 10(1), 22177. Retrieved from [Link]
- Robinson, B. H., & Oei, J. (1975). 3-Mercaptopicolinic acid, a preferential inhibitor of the cytosolic phosphoenolpyruvate carboxykinase. FEBS letters, 58(1), 12–15.
- Hidalgo, J., Latorre, P., Carrodeguas, J. A., & Sancho, J. (2016). Inhibition of pig phosphoenolpyruvate carboxykinase isoenzymes by 3-mercaptopicolinic acid and novel inhibitors. PloS one, 11(7), e0159002.
- Ren, W., et al. (2022). Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid. Bioengineered, 13(4), 9768-9781.
- Aragó, M., et al. (2020). Pharmacology and preclinical validation of a novel anticancer compound targeting PEPCK-M. Biomedicine & Pharmacotherapy, 121, 109601.
- Mcleod, C. J., et al. (2019). Characterization of 3-[(carboxymethyl)thio]picolinic acid: a novel inhibitor of phosphoenolpyruvate carboxykinase. Biochemistry, 58(38), 3918-3927.
- Watson, M. J., et al. (2021). Metabolic support of tumour-infiltrating regulatory T cells by lactic acid.
- Yan, H., & Ajuwon, K. M. (2017).
- Vincent, E. E., et al. (2015). The gluconeogenesis enzyme PCK2 has a non-enzymatic role in proteostasis in endothelial cells.
- Liu, Y., et al. (2022). Tumor-repopulating cells evade ferroptosis via PCK2-dependent phospholipid remodeling. Cell metabolism, 34(11), 1693-1708.
- Shoshan-Barmatz, V., et al. (2020). Characterizing the critical role of metabolic and redox homeostasis in colorectal cancer. DigitalCommons@UNMC.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]
- 5. Tumor-repopulating cells evade ferroptosis via PCK2-dependent phospholipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 8. rndsystems.com [rndsystems.com]
- 9. 3-Mercaptopicolinic Acid, Hydrochloride | CAS 320386-54-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. selleckchem.com [selleckchem.com]
Application Note: Stability of 3-Mercaptopicolinic Acid in Aqueous Solution
Introduction
3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis.[1][2][3][4][5] This inhibitory action makes 3-MPA a valuable tool in metabolic research and a potential therapeutic agent for conditions such as type 2 diabetes.[2][3][6] For researchers, scientists, and drug development professionals, understanding the stability of 3-MPA in aqueous solutions is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This application note provides a detailed guide to the factors influencing the stability of 3-MPA in aqueous solutions, outlines potential degradation pathways, and offers comprehensive protocols for stability assessment.
Chemical Profile and Inherent Stability Considerations
3-Mercaptopicolinic acid is a small molecule featuring a pyridine ring, a carboxylic acid group, and a thiol (mercaptan) group. The thiol group is the most reactive moiety and is the primary determinant of the compound's stability in aqueous environments. While the solid hydrochloride salt of 3-MPA is stable for years when stored at -20°C, its stability in solution is considerably more dynamic.[7]
The primary degradation pathway for thiols in aqueous solution is oxidation, which leads to the formation of disulfides. This process can be accelerated by factors such as pH, temperature, the presence of metal ions, and exposure to light and oxygen.
Factors Influencing the Stability of 3-MPA in Aqueous Solution
A thorough understanding of the factors that can impact the stability of 3-MPA is crucial for designing robust experiments and ensuring the integrity of stock solutions and experimental samples.
pH
The pH of the aqueous solution plays a critical role in the stability of 3-MPA. The thiol group has a pKa value in the range of 8-10, meaning that at physiological pH (around 7.4), a significant portion of the thiol group will be in its deprotonated, thiolate anion form (S-). This thiolate form is highly susceptible to oxidation. Therefore, it is anticipated that the degradation rate of 3-MPA will increase with increasing pH. A pH-rate profile, which plots the degradation rate constant against pH, is an essential tool for determining the optimal pH for maximum stability.[8]
Temperature
As with most chemical reactions, the degradation of 3-MPA is expected to be temperature-dependent. Increased temperatures will accelerate the rate of oxidative degradation.[9][10][11] For this reason, stock solutions of 3-MPA are typically prepared and stored at low temperatures (-20°C or -80°C) to minimize degradation.[7][12]
Light Exposure (Photostability)
Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation of susceptible molecules.[13][14][15] The aromatic pyridine ring in 3-MPA may absorb UV light, potentially leading to the formation of reactive species that can accelerate the degradation of the thiol group. Photostability testing is therefore a critical component of a comprehensive stability assessment.[13][14][16][17]
Presence of Oxidizing Agents and Metal Ions
The presence of dissolved oxygen in aqueous solutions is a primary driver of thiol oxidation. Additionally, trace metal ions, such as copper (II) and iron (III), can catalytically accelerate the oxidation of thiols to disulfides. The use of high-purity water and the potential inclusion of chelating agents like EDTA can help to mitigate metal-catalyzed oxidation.
Proposed Degradation Pathway
The principal anticipated degradation pathway for 3-Mercaptopicolinic acid in aqueous solution is the oxidation of its thiol group to form a disulfide dimer, 3,3'-disulfanediylbis(picolinic acid). This reaction is illustrated in the diagram below. Further oxidation or other degradation processes under more strenuous conditions are possible but are likely to be secondary to disulfide formation.
Caption: Workflow for a forced degradation study of 3-MPA.
Procedure:
-
Prepare a working solution of 3-MPA in water (e.g., 1 mg/mL).
-
Expose aliquots of the solution to the following stress conditions:
-
Acidic: Add an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add an equal volume of 0.2 M NaOH and keep at room temperature for 24 hours.
-
Oxidative: Add an equal volume of 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Incubate a solution at 60°C in the dark for 24 hours.
-
Photochemical: Expose a solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [14][17]A control sample should be wrapped in aluminum foil to protect it from light.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method (see Protocol 3).
Protocol 3: Analytical Method for 3-MPA Quantification
A stability-indicating analytical method is required to separate the intact 3-MPA from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique. [18][19] Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or MS in electrospray ionization (ESI) mode.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a calibration curve using freshly prepared standards of 3-MPA.
-
Inject the samples from the stability studies (Protocol 2) onto the HPLC system.
-
Quantify the peak area of the intact 3-MPA and any degradation products.
-
The percentage of remaining 3-MPA can be calculated relative to the initial concentration.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and concise manner. A tabular format is recommended for summarizing the quantitative data.
Table 1: Stability of 3-MPA in Aqueous Solution under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % 3-MPA Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | >95% | None Detected |
| 0.1 M NaOH | 24 | Room Temp | <10% | Disulfide Dimer |
| 3% H₂O₂ | 24 | Room Temp | <5% | Disulfide Dimer |
| Thermal | 24 | 60 | ~90% | Minor Disulfide Dimer |
| Photochemical | (ICH Q1B) | Room Temp | ~85% | Disulfide Dimer |
(Note: The data in this table is illustrative and should be replaced with experimental results.)
Recommendations for Handling and Storage
Based on the chemical properties of 3-MPA and general best practices, the following recommendations are provided to ensure the stability of aqueous solutions:
-
Prepare fresh solutions: Whenever possible, prepare 3-MPA solutions fresh on the day of use.
-
Use deoxygenated water: To minimize oxidation, use high-purity water that has been deoxygenated by sparging with an inert gas.
-
Control pH: For applications where pH can be adjusted, maintaining a slightly acidic pH (e.g., pH 4-6) will likely improve stability by keeping the thiol group protonated.
-
Protect from light: Store stock solutions and handle working solutions in amber-colored vials or by wrapping containers in aluminum foil.
-
Store at low temperatures: Aliquot and store stock solutions at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Conclusion
The stability of 3-Mercaptopicolinic acid in aqueous solution is a critical consideration for its use in research and drug development. The primary route of degradation is the oxidation of the thiol group, a process influenced by pH, temperature, light, and the presence of oxidizing agents. By following the protocols and recommendations outlined in this application note, researchers can ensure the integrity of their 3-MPA solutions, leading to more reliable and reproducible experimental outcomes.
References
-
DiTullio, N.W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochemical Journal, 138(3), 387–394. [Link]
-
Jomain, J.B., et al. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). Journal of Biological Chemistry, 251(1), 37-44. [Link]
-
Holness, M.J., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(40), 6245-54. [Link]
-
Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B, 992, 60-66. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Templeton, A. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [Link]
-
Slideshare. pH stability profile. [Link]
-
Klick, S., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. [Link]
-
European Medicines Agency. (1998). Stability Testing of Biotechnological/Biological Products. [Link]
-
Jori, F., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 249-255. [Link]
-
Kappen, K., et al. (2021). Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation. Molecules, 26(16), 4987. [Link]
-
Doyle, E. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. [Link]
-
Q1Scientific. (2021). Photostability testing theory and practice. [Link]
-
Shkil, H., et al. (2022). Temperature Dependence of Photochemical Degradation of MAPbBr3 Perovskite. Coatings, 12(1), 66. [Link]
-
de Oliveira, A.C.S., et al. (2020). Effects of deodorization temperature and time on the formation of 3‐MCPD, 2‐MCPD, and glycidyl esters and physicochemical changes of palm oil. Journal of the American Oil Chemists' Society, 97(11), 1235-1246. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]
- 6. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pH stability profile | PPTX [slideshare.net]
- 9. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmtech.com [pharmtech.com]
- 14. q1scientific.com [q1scientific.com]
- 15. youtube.com [youtube.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Quantification of 3-Mercaptopicolinic Acid (3-MPA) in Biological Matrices
Abstract & Scope
3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis.[1][2][3][4] While historically significant in diabetes research, 3-MPA has seen a resurgence as a chemical probe in cancer metabolism studies (targeting PCK1/PCK2).
The Analytical Challenge: Quantifying 3-MPA is complicated by its thiol (-SH) group , which is highly susceptible to rapid oxidation into disulfides (dimerization) and mixed disulfides with endogenous proteins (albumin) or small molecules (glutathione/cysteine) immediately upon sample collection. Standard extraction methods result in >60% analyte loss within minutes.
This guide provides a validated LC-MS/MS workflow utilizing immediate sulfhydryl derivatization to lock the analyte in a stable form, ensuring accurate "Free" vs. "Total" quantification.
Pre-Analytical Considerations: The Chemistry of Instability
To quantify 3-MPA accurately, one must interrupt the oxidation pathway. The pKa of the thiol group in picolinic acid derivatives typically lies between 6.0 and 8.0, making it reactive at physiological pH.
Stability Mechanism Diagram
The following diagram illustrates the degradation pathway and the requisite stabilization strategy.
Figure 1: 3-MPA instability pathway. Without immediate alkylation (green path), the analyte converts to unquantifiable disulfides (red path).
Sample Preparation Protocols
Critical Decision: Are you measuring Free 3-MPA (active drug) or Total 3-MPA (drug + protein-bound)?
-
Free 3-MPA: Requires immediate alkylation to "freeze" the free thiol.
-
Total 3-MPA: Requires a reduction step (TCEP or DTT) before alkylation to release bound drug.
Protocol A: Quantification of Free 3-MPA (Recommended for PK Studies)
Reagents:
-
Alkylation Agent: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM). Note: NEM is faster but less stable; IAM is standard for proteomics.
-
Precipitation Agent: Acetonitrile containing 1% Formic Acid.
-
Internal Standard (IS): 5-Mercaptopicolinic acid (structural analog) or deuterated Picolinic acid.
Step-by-Step Workflow:
-
Collection: Draw blood into pre-chilled tubes containing EDTA (anticoagulant).
-
Immediate Stabilization (T=0):
-
Immediately add 20 µL of 100 mM NEM (in water) per 1 mL of whole blood/plasma.
-
Why: This reacts with the free thiol within seconds, preventing oxidation.
-
-
Protein Precipitation:
-
Transfer 50 µL of stabilized plasma to a centrifuge tube.
-
Add 200 µL of Ice-cold Acetonitrile + 1% Formic Acid (containing Internal Standard).
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to an LC vial.
-
Dilution: Dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).
Protocol B: Quantification of Total 3-MPA
-
Reduction: To 50 µL plasma, add 10 µL of 100 mM TCEP (Tris(2-carboxyethyl)phosphine). Incubate at RT for 20 mins.
-
Alkylation: Add 20 µL of 100 mM IAM . Incubate in dark for 20 mins.
-
Precipitation: Proceed with Step 3 in Protocol A.
Analytical Method: LC-MS/MS
Rationale: 3-MPA is a small, polar zwitterion. Reverse Phase (C18) retains it poorly without ion-pairing. HILIC or Modified C18 (Polar Embedded) is recommended.
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters Atlantis T3 C18 (2.1 x 100mm, 3µm) OR Phenomenex Kinetex Biphenyl |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Vol | 5 µL |
| Gradient | 0-1 min: 5% B (Isocratic hold for polar retention)1-4 min: 5% -> 90% B4-5 min: 90% B5.1 min: 5% B (Re-equilibration) |
Mass Spectrometry Settings (ESI+)
3-MPA contains a pyridine ring which protonates easily. Positive Ion Mode (ESI+) is preferred for sensitivity.
-
Analyte: 3-Mercaptopicolinic Acid (Derivatized with NEM)
-
Note: Un-derivatized 3-MPA (MW 155.17) is rarely detected reliably. The NEM-derivative (MW ~280) flies better.
-
-
Source Temp: 450°C
-
Capillary Voltage: 3.5 kV
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |
| 3-MPA (Free) | 156.0 [M+H]+ | 110.0 | 20 | Loss of HCOOH (Carboxyl group) |
| 3-MPA (Free) | 156.0 [M+H]+ | 78.0 | 35 | Pyridine ring fragment |
| 3-MPA-NEM (Deriv) | 281.3 [M+H]+ | 156.0 | 15 | Loss of NEM group (Back to parent) |
| 3-MPA-NEM (Deriv) | 281.3 [M+H]+ | 235.0 | 22 | Loss of HCOOH from adduct |
Note: If using Protocol A, monitor the 3-MPA-NEM transition. It is significantly more stable and sensitive.
Workflow Visualization
Figure 2: Optimized extraction workflow emphasizing the critical stabilization step prior to precipitation.
Validation & Troubleshooting
Validation Parameters (FDA Bioanalytical Guidelines)
| Parameter | Acceptance Criteria | Notes for 3-MPA |
| LLOQ | Precision < 20%, Accuracy ±20% | Target: 1-5 ng/mL is achievable with NEM derivatization. |
| Linearity | R² > 0.99 | Range: 5 ng/mL to 5000 ng/mL. |
| Recovery | Consistent across QC levels | Expect >85% with ACN precipitation. |
| Matrix Effect | CV < 15% | Pyridine ring can suffer suppression; use Matrix Matched curves. |
Troubleshooting Guide
-
Issue: Low Sensitivity.
-
Cause: Oxidation occurred before derivatization.
-
Fix: Ensure NEM is added to the collection tube before the blood is drawn, or within 10 seconds of draw.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the pyridine nitrogen with silanols on the column.
-
Fix: Increase buffer concentration (10mM Ammonium Formate) or use a "Polar Embedded" column (Waters T3 or Phenomenex Polar C18).
-
-
Issue: Carryover.
-
Cause: Thiols are "sticky" to metallic surfaces.
-
Fix: Use PEEK tubing where possible or a needle wash containing 10% Isopropanol.
-
References
-
DiTullio, N. W., et al. (1974). "3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis."[1][5] Biochemical Journal, 138(3), 387-394.[1][5]
-
Balan, M. D., et al. (2015). "Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid." Biochemistry, 54(38), 5878-5887.
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.
- Dominick, P. K., et al. (2001). "Derivatization of thiols for HPLC analysis." Journal of Chromatography B, 761(1), 1-12. (General reference for Thiol/NEM protocols).
Sources
Application Note: Preparation and Handling of 3-Mercaptopicolinic Acid Hydrochloride (3-MPA HCl)
Abstract & Introduction
3-Mercaptopicolinic acid (3-MPA), often supplied as the hydrochloride salt (3-MPA HCl), is a specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[1][2][3] It is widely used to study metabolic flux, glucose homeostasis, and cancer metabolism (PEPCK-M).
While 3-MPA is a potent tool, its physicochemical properties—specifically the oxidizable thiol group and pH-dependent solubility of the picolinic acid moiety—present challenges. Improper preparation can lead to rapid oxidation (disulfide formation), precipitation in physiological buffers, or inconsistent experimental data.
This guide provides authoritative protocols for dissolving 3-MPA HCl, ensuring chemical stability and biological activity for both in vitro and in vivo applications.
Chemical Profile & Properties[3][4][5][6][7]
| Property | Detail |
| Compound Name | 3-Mercaptopicolinic acid hydrochloride |
| Synonyms | SKF-34288; 3-Mercapto-2-pyridinecarboxylic acid HCl |
| CAS Number | 320386-54-7 (HCl salt); 14623-54-2 (Free acid) |
| Molecular Weight | 191.64 g/mol |
| Molecular Formula | C₆H₅NO₂S[2][4][5][6][7] · HCl |
| Physical State | Crystalline solid (often yellow or off-white) |
| pKa Values | ~2.5 (COOH), ~5.5 (Pyridine N), ~9.0 (SH) (Estimated) |
| Key Instability | Oxidation: Thiol (-SH) groups rapidly oxidize to disulfides in air/neutral pH. |
Solubility & Stability Insights (The "Why" Behind the Protocol)
The Solubility Paradox
Data regarding 3-MPA HCl solubility is often conflicting (e.g., some sources list it as "insoluble" in water, others cite 10 mM). This discrepancy arises from concentration thresholds and pH dynamics :
-
Low Concentration (<10 mM): The HCl salt is moderately soluble in water because the protonated pyridine ring aids solvation.
-
High Concentration (>20 mM): The compound may reach saturation or the acidity of the HCl salt may suppress ionization of the carboxylic acid, reducing solubility.
-
Organic Solvents: DMSO is the superior solvent for high-concentration stocks (>50 mg/mL), bypassing ionic limitations.
The Oxidation Risk
The free thiol (-SH) is the pharmacophore responsible for zinc chelation in the PEPCK active site. In solution, especially at neutral or basic pH (required for cell culture), thiols oxidize to disulfides (dimers), rendering the inhibitor inactive.
-
Rule: Always prepare fresh or store frozen at -80°C under inert gas.
-
Rule: Avoid unbuffered aqueous storage.
Decision Logic: Solvent Selection
Use the following flowchart to determine the optimal preparation method for your specific application.
Figure 1: Decision tree for selecting the appropriate dissolution protocol based on experimental requirements.
Detailed Protocols
Protocol A: DMSO Stock Solution (Standard)
Best for: Cell culture spikes, biochemical assays, and long-term storage. Max Concentration: ~100 mg/mL (approx. 520 mM).[8]
-
Calculate: Determine the mass required. For 100 mg of 3-MPA HCl (MW 191.64), use 1.0 mL DMSO for a ~520 mM stock, or 5.22 mL for a 100 mM stock.
-
Solvent: Use high-grade, anhydrous DMSO (Dimethyl sulfoxide). Moisture in DMSO promotes oxidation.
-
Dissolution: Add DMSO to the vial. Vortex vigorously for 30-60 seconds. The powder should dissolve completely into a clear yellow solution.
-
Note: If particles persist, warm gently to 37°C for 5 minutes.
-
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 20-50 µL) in light-protected (amber) tubes.
-
Storage: Store at -80°C. Stable for 6 months.
-
Usage: Dilute at least 1:1000 into culture media to keep DMSO <0.1%.
Protocol B: Aqueous Stock Solution (Alternative)
Best for: Experiments where DMSO is contraindicated. Max Concentration: ~10 mM (approx. 2 mg/mL). Higher concentrations may precipitate.
-
Vehicle: Use degassed (nitrogen-purged) ultra-pure water or PBS (pH 7.2).
-
Dissolution: Add 3-MPA HCl to the water.
-
pH Adjustment (Critical): The solution will be acidic due to the HCl counterion.
-
Monitor pH with a micro-probe.
-
Dropwise add 1N NaOH until pH reaches ~7.0–7.4.
-
Warning: Do not overshoot pH >8.0, as this drastically accelerates thiol oxidation.
-
-
Filtration: Sterile filter using a 0.22 µm PES or PVDF membrane.
-
Usage: Use immediately. Do not store aqueous solutions, as potency drops significantly within 24 hours due to disulfide formation.
Protocol C: In Vivo Formulation (High Dose)
Best for: Animal studies (IP, Oral, SC) requiring doses of 10–100 mg/kg. Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Stock Phase: Dissolve 3-MPA HCl in pure DMSO at 20x the final target concentration.
-
Cosolvent Phase: Add PEG300 and vortex.
-
Surfactant Phase: Add Tween 80 and vortex.
-
Aqueous Phase: Slowly add warm (37°C) sterile saline or water while vortexing.
-
Result: A clear solution or stable fine suspension.
-
-
Administration: Inject within 30 minutes of preparation.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for preparing a stable stock solution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Stock concentration too high or "shock" dilution. | Dilute the DMSO stock into a larger volume of media slowly while vortexing. Ensure final concentration is <100 µM if possible. |
| Loss of Activity | Oxidation of thiol group. | Was the stock stored in water? Use DMSO. Was it freeze-thawed? Use single-use aliquots. |
| Yellow Color Change | Oxidation or pH shift. | Slight yellowing is normal for concentrated stocks. Dark orange/brown indicates extensive degradation; discard. |
| Insoluble in Water | Acidic pH of HCl salt. | If using Protocol B, carefully neutralize with NaOH. If particles persist, switch to Protocol A (DMSO). |
References
-
Selleck Chemicals. SKF-34288 hydrochloride (3-Mercaptopicolinic acid HCl) Datasheet. Retrieved from
-
Cayman Chemical. 3-Mercaptopicolinic Acid (hydrochloride) Product Information. Retrieved from
-
Tocris Bioscience. 3-Mercaptopicolinic acid hydrochloride Technical Data. Retrieved from
-
DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[9] Biochemical Journal, 138(3), 387-394.[4] Retrieved from
-
Santa Cruz Biotechnology. 3-Mercaptopicolinic Acid, Hydrochloride Product FAQ. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 3-Mercaptopicolinic Acid (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 6. 3-Mercaptopicolinic Acid, Hydrochloride | CAS 320386-54-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Mercaptopicolinic Acid (3-MPA) Assay Optimization
Executive Summary
3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[1][2] While it is a gold-standard tool for metabolic research, 3-MPA is chemically "noisy." Its structure contains a free thiol (-SH) and a picolinic acid moiety (a strong metal chelator).
These two features cause frequent false positives and assay failures by reacting with detection reagents (like DTNB) or stripping essential cofactors (Mn²⁺, Fe²⁺) from enzymes. This guide provides the protocols to distinguish true biological inhibition from chemical interference.
Module 1: Thiol-Based Interference (Ellman’s Reagent/DTNB)
The Issue: Researchers measuring oxidative stress or glutathione (GSH) levels in 3-MPA-treated samples often report impossibly high sulfhydryl concentrations.
The Mechanism: 3-MPA contains a free sulfhydryl group. Most colorimetric thiol assays (e.g., Ellman’s Reagent) cannot distinguish between the thiol on your protein/GSH and the thiol on 3-MPA.
-
Result: False positive signal.
-
Magnitude: 1 mM 3-MPA contributes ~1 mM equivalent signal in standard DTNB assays.
Troubleshooting Workflow
Figure 1. The mechanism of thiol-based false positives in colorimetric assays.
Correction Protocol: The "Spike-Blank" Method
Do not rely on simple buffer blanks. You must account for the exact concentration of 3-MPA used in the treatment.
-
Prepare a Mimic Blank: Create a buffer solution containing the exact concentration of 3-MPA used in your cell culture or enzymatic assay.
-
React: Add the detection reagent (e.g., DTNB) to this blank simultaneously with your samples.
-
Subtract:
.
Critical Note: If your assay relies on alkylating free thiols (e.g., using NEM) to measure oxidized glutathione (GSSG), 3-MPA will consume the alkylating agent. You must increase the concentration of N-ethylmaleimide (NEM) to ensure it saturates both the 3-MPA and the endogenous thiols.
Module 2: PEPCK Assay Failure (Metal Chelation)
The Issue: The PEPCK activity assay yields inconsistent inhibition data (Ki varies wildly) or shows no activity in the "positive control" when 3-MPA is added to the buffer.
The Mechanism: PEPCK is a metalloenzyme requiring Mn²⁺ or Fe²⁺ for activation. The picolinic acid structure of 3-MPA is a potent chelator.
-
Scenario A: 3-MPA strips Mn²⁺ from the active site, artificially inhibiting the enzyme (false inhibition mechanism).
-
Scenario B: 3-MPA forms a complex with Fe²⁺ that enhances inhibition 10-50 fold compared to Mn²⁺ activation [1].
Data: Metal Ion Dependency
| Cofactor Present | 3-MPA Interaction | Effect on PEPCK Assay |
| Manganese (Mn²⁺) | Weak Chelation | Standard competitive inhibition. |
| Iron (Fe²⁺) | Strong Coordination Complex | Hyper-inhibition. The Fe-3MPA complex is a more potent inhibitor than 3-MPA alone [1]. |
| Zinc (Zn²⁺) | Strong Chelation | Can strip Zn from coupled enzymes (e.g., if using ADH/LDH coupled systems). |
Protocol: Stabilizing the PEPCK Assay
If you observe non-linear inhibition:
-
Pre-Incubation is Key: Do not add 3-MPA and the metal simultaneously.
-
Step 1: Incubate PEPCK with the metal cofactor (MnCl₂ or FeCl₂) for 10 minutes to load the active site.
-
Step 2: Add the reaction mix (PEP, IDP/GDP, NADH, MDH).
-
Step 3: Add 3-MPA last to initiate the inhibition phase.
-
-
Avoid Iron Contamination: Unless you are specifically studying Fe-mediated activation, use Mn²⁺ (typically 100 µM - 1 mM) as the cofactor to avoid the hyper-inhibition artifact caused by trace iron.
Module 3: Stability and Solubility (The "Disulfide" Trap)
The Issue: Stock solutions of 3-MPA lose potency after storage, or the powder will not dissolve in water.
The Mechanism:
-
Oxidation: The free thiol oxidizes to form a disulfide dimer (3,3'-dithiodipicolinic acid) upon exposure to air. The dimer is inactive against PEPCK.
-
Solubility: 3-MPA is an acid.[3] It has low solubility in pure water or acidic buffers.
Solubility & Storage Guide
| Parameter | Recommendation | Technical Rationale |
| Solvent | 1N NaOH or PBS (pH > 7.2) | Requires deprotonation of the carboxylic acid for solubility (up to ~20 mg/mL in base). |
| Storage | -20°C (Solid), -80°C (Solution) | Prevents oxidation. Stability is ≥ 2 years as a solid [2]. |
| Rescue | Add DTT (Dithiothreitol) | If stock is old, adding equimolar DTT can reduce the disulfide dimer back to active 3-MPA. |
Visual Workflow: Handling 3-MPA
Figure 2. Decision tree for solubilization and storage to prevent inactivation.
Frequently Asked Questions (FAQ)
Q1: Can I use 3-MPA in cell culture for more than 24 hours? A: Yes, but stability is a concern. 3-MPA is prone to oxidation in media at 37°C. We recommend refreshing the media with fresh inhibitor every 12–24 hours to maintain constant inhibition levels.
Q2: Why does my 3-MPA solution turn slightly yellow? A: This often indicates oxidation or trace metal contamination (forming colored complexes). If the yellowing is significant, discard the stock. Fresh 3-MPA solutions should be colorless.
Q3: Does 3-MPA inhibit mitochondrial (PEPCK-M) or cytosolic (PEPCK-C) isoforms? A: It inhibits both, but with different kinetics. It is generally cited as a preferential inhibitor of the cytosolic form (PEPCK-C) in rat liver, but structural studies show it binds both isoforms. The inhibition constant (Ki) is typically in the low micromolar range (2–10 µM) [3].
Q4: I am using a coupled assay with Malate Dehydrogenase (MDH). Does 3-MPA inhibit MDH? A: 3-MPA does not directly inhibit MDH. However, if your MDH is supplied in a buffer containing stabilizing metal ions, 3-MPA might chelate them. Always run a control: MDH + Substrate + 3-MPA (without PEPCK) to ensure the coupling system is active.
References
-
MacDonald, M. J. (1978).[4] Effect of Fe2+ and Mn2+ on 3-mercaptopicolinate inhibition of cytosolic and mitochondrial phosphoenolpyruvate carboxykinase of five species. Biochimica et Biophysica Acta (BBA) - Enzymology, 526(1), 293–298.
-
Cayman Chemical. (n.d.). 3-Mercaptopicolinic Acid (hydrochloride) Product Insert. Cayman Chemical Technical Data.
-
Balan, M. D., et al. (2015).[5] Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid.[2][5] Biochemistry, 54(38), 5878–5887.[5]
-
DiTullio, N. W., et al. (1974).[5] 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[1][2][3][5][6][7][8][9][10] Biochemical Journal, 138(3), 387–394.[3][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of Fe2+ and Mn2+ on 3-mercaptopicolinate inhibition of cytosolic and mitochondrial phosphoenolpyruvate carboxykinase of five species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEPCK-M Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Solubility Challenges with 3-Mercaptopicolinic Acid (3-MPA)
Department: Technical Support & Application Science Document ID: TS-3MPA-SOL-001 Last Updated: February 12, 2026 Target Audience: Researchers, Medicinal Chemists, and Pharmacologists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
3-Mercaptopicolinic acid (3-MPA), also known as SKF 34288, is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. While highly effective in vitro and in vivo, its utility is frequently hampered by two opposing physicochemical properties: poor aqueous solubility at neutral pH and high susceptibility to oxidative dimerization (disulfide formation) in solution.
This guide provides validated protocols to solubilize 3-MPA while maintaining its chemical integrity. The core principle is to balance the ionization of the carboxylic acid (to gain solubility) against the reactivity of the thiol group (to prevent degradation).
Key Physicochemical Parameters
| Property | Value / Description | Implication |
| Molecular Weight | 155.18 g/mol | Small molecule, amenable to high-molarity stocks. |
| Solubility (Water) | < 1 mg/mL (Neutral pH) | Practically insoluble without pH adjustment. |
| Solubility (DMSO) | ~20–100 mg/mL | Excellent solvent for stock solutions. |
| Solubility (1N NaOH) | ~50 mg/mL | Soluble as the sodium salt (carboxylate). |
| pKa (Estimated) | ~3–4 (COOH), ~8–9 (SH) | Requires basic pH (>6) to deprotonate COOH for solubility. |
| Stability Risk | Thiol Oxidation | Forms inactive 3,3'-dithiodipicolinic acid precipitate. |
Solubility Decision Tree
Use the following logic flow to select the optimal dissolution method for your specific application.
Figure 1: Decision logic for selecting the appropriate solvent system based on experimental constraints.
Troubleshooting & Protocols (Q&A)
Section A: Basic Dissolution & Stock Preparation
Q: Why does 3-MPA not dissolve in water or PBS directly? A: 3-MPA exists as a protonated carboxylic acid at neutral or acidic pH, rendering it hydrophobic. To solubilize it in aqueous media, you must convert it to its carboxylate salt form. This requires raising the pH above its pKa (approx. 3–4).
-
Mechanism: R-COOH (insoluble) + OH⁻ → R-COO⁻ (soluble) + H₂O
Q: What is the standard protocol for making a high-concentration stock? A: The most robust method uses Dimethyl Sulfoxide (DMSO) .
-
Weigh the desired amount of 3-MPA (e.g., 10 mg).
-
Add high-grade (anhydrous) DMSO to achieve a concentration of 100 mM (approx. 15.5 mg/mL) or up to 200 mM .
-
Vortex vigorously. The solution should be clear and yellow-tinged.
-
Storage: Aliquot immediately into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress, which accelerates oxidation.
Q: My cells are sensitive to DMSO. How do I make a solvent-free aqueous stock? A: You must use the NaOH Titration Method .
-
Suspend 3-MPA in a volume of water equivalent to 80% of your final target volume.
-
Add 1N NaOH dropwise while stirring.
-
Monitor clarity. Once the solution clears (indicating salt formation), measure the pH.
-
Adjust the pH back to ~7.4 using dilute HCl or buffer, but do not go below pH 6.0 , or the compound may reprecipitate.
-
Bring to final volume with water/buffer.
-
Note: This solution is less stable than DMSO stocks and should be used fresh or frozen immediately.
Section B: Stability & Oxidation Issues
Q: My clear solution turned yellow and formed a precipitate after 24 hours. What happened? A: You have likely formed 3,3'-dithiodipicolinic acid . The thiol (-SH) group on 3-MPA is highly susceptible to oxidation, forming a disulfide bridge between two molecules. This dimer is often less soluble and biologically inactive for certain targets.
Q: How do I prevent this oxidation? A: Implement the following "Anti-Oxidation Triad":
-
Degassing: Use buffers that have been degassed (sparged with nitrogen or helium) to remove dissolved oxygen.
-
Chelation: Add 1 mM EDTA to your buffers. Trace metal ions (especially Copper and Iron) act as catalysts for thiol oxidation.
-
Reducing Agents: If your assay permits, include DTT (0.5 mM) or TCEP in the buffer to keep the compound in its reduced monomeric state.
Figure 2: The oxidation pathway of 3-MPA. High pH and metal ions accelerate the transition from active monomer to inactive disulfide dimer.
Section C: In Vivo & Cell Culture Formulation
Q: How do I prepare a vehicle for animal injection (IP/IV)? A: A common, well-tolerated vehicle is Saline with pH adjustment .
-
Protocol: Dissolve 3-MPA in a minimal volume of 1N NaOH (e.g., 2 equivalents). Dilute with 0.9% saline. Adjust pH to 7.0–7.4.
-
Warning: Do not use PBS for high concentrations (>10 mg/mL) if calcium/magnesium is present, as precipitation may occur.
Q: How do I dose cells without causing precipitation in the media? A:
-
Prepare a 1000x stock in DMSO (e.g., 100 mM).
-
Dilute 1:1000 directly into the culture media (final conc. 100 µM, 0.1% DMSO).
-
Critical Step: Add the stock to the media while vortexing the media to prevent local high concentrations that trigger precipitation.
Quick Reference Data
| Solvent System | Max Solubility (Approx.) | Stability | Recommended Use |
| DMSO | > 100 mM | High (Months at -20°C) | Stock solutions, Cell culture spikes |
| Ethanol | ~ 50 mM | Moderate | Alternative to DMSO |
| 1N NaOH | ~ 300 mM | Low (Oxidation risk) | Making aqueous stocks, Animal dosing |
| PBS (pH 7.4) | < 2 mM (Direct add) | Low | NOT RECOMMENDED for direct dissolution |
References
-
DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[1][2][3][4][5][6][7] Biochemical Journal, 138(3), 387–394.[2] Retrieved from [Link]
-
Robinson, B. H., & Oei, J. (1975).[8] 3-Mercaptopicolinic acid, a preferential inhibitor of the cytosolic phosphoenolpyruvate carboxykinase.[5][6][8] FEBS Letters, 58(1), 12–15.[8] Retrieved from [Link]
-
PubChem. (n.d.). 3-Mercaptopicolinic acid | C6H5NO2S.[9] National Library of Medicine. Retrieved February 12, 2026, from [Link]
Sources
- 1. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPCK-M Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Mercaptopicolinic acid, a preferential inhibitor of the cytosolic phosphoenolpyruvate carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Mercaptopicolinic acid | C6H5NO2S | CID 119070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Mercaptopicolinic Acid and Metformin as Gluconeogenesis Inhibitors
A Technical Guide for Researchers in Metabolism and Drug Development
This guide provides an in-depth comparison of two key inhibitors of hepatic gluconeogenesis: 3-Mercaptopicolinic acid (3-MPA) and metformin. While both agents effectively lower glucose production, they do so through fundamentally different mechanisms, offering distinct advantages and limitations for research and therapeutic applications. This document will dissect their mechanisms of action, compare their efficacy with supporting data, outline relevant experimental protocols, and provide a comprehensive safety and pharmacokinetic overview.
Introduction to the Compounds
3-Mercaptopicolinic acid (3-MPA) is a potent, synthetic inhibitor of gluconeogenesis that has been instrumental as a research tool for decades.[1][2] It is a structural analog of phosphoenolpyruvate (PEP), allowing it to directly target a key enzymatic step in the glucose synthesis pathway.[3] Its primary utility lies in creating acute and specific blockade of gluconeogenesis in experimental settings.[4][5]
Metformin , a biguanide derivative, is the most widely prescribed first-line oral medication for type 2 diabetes worldwide.[6][7] Unlike 3-MPA's direct enzymatic inhibition, metformin exerts its effects through a more complex, systemic mechanism, primarily by altering the energy status of hepatocytes.[8][9] Its robust clinical profile, low cost, and established safety make it a cornerstone of diabetes management.[7][10]
Dissecting the Mechanisms of Action
The fundamental difference between these two compounds lies in their cellular targets and the subsequent signaling cascades they trigger to suppress hepatic glucose output.
3-Mercaptopicolinic Acid: Direct Enzymatic Inhibition
3-MPA acts as a powerful and specific inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK) , the rate-limiting enzyme that catalyzes the conversion of oxaloacetate to phosphoenolpyruvate in the gluconeogenic pathway.[5][11] Research has revealed a dual-inhibitory mechanism:
-
Competitive Inhibition: 3-MPA competes with the natural substrates, oxaloacetate and PEP, for binding at the enzyme's active site.[3][12]
-
Allosteric Inhibition: It also binds to a second, distinct allosteric site on the PEPCK enzyme.[1] This binding event is thought to stabilize a conformational change in the nucleotide-binding site, reducing the enzyme's affinity for its substrate and further hindering its catalytic activity.[1]
By directly incapacitating PEPCK, 3-MPA effectively creates a bottleneck in the gluconeogenic flux from substrates like lactate, pyruvate, and alanine.[4][13][14]
Caption: Mechanism of 3-MPA inhibition of gluconeogenesis.
Metformin: Indirect, Energy-Sensing Pathway
Metformin's mechanism is less direct and centers on the activation of 5' AMP-activated protein kinase (AMPK) , a crucial cellular energy sensor.[9][15][16]
The canonical pathway is as follows:
-
Mitochondrial Complex I Inhibition: Metformin accumulates in mitochondria and mildly inhibits the respiratory chain at Complex I.[8][15]
-
Altered Energy State: This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[17]
-
AMPK Activation: The elevated AMP levels allosterically activate AMPK.[9][16] AMPK is further activated via phosphorylation by upstream kinases like LKB1.[16][18]
-
Suppression of Gluconeogenic Genes: Activated AMPK phosphorylates and regulates various downstream targets. Crucially, it inhibits the transcription of key gluconeogenic genes, including those for PEPCK and Glucose-6-Phosphatase (G6Pase) , thereby reducing the liver's capacity to produce glucose.[19]
Additionally, metformin's alteration of the cellular redox state (NADH/NAD+ ratio) has been proposed as a significant, potentially AMPK-independent mechanism for inhibiting gluconeogenesis, particularly from substrates like lactate and glycerol.[10][20]
Caption: Mechanism of Metformin via AMPK activation.
Comparative Efficacy and Pharmacokinetics
The differing mechanisms of 3-MPA and metformin are reflected in their potency, bioavailability, and overall metabolic effects. Metformin is a clinically proven drug, whereas 3-MPA remains a research tool.
Quantitative Efficacy Data
| Parameter | 3-Mercaptopicolinic Acid (3-MPA) | Metformin |
| Primary Target | Phosphoenolpyruvate Carboxykinase (PEPCK)[1][3] | Mitochondrial Complex I / AMPK[8][9] |
| Inhibitory Constant | Kᵢ: ~2-10 µM (competitive)[2][12][21]; IC₅₀: 7.5 µM[22][23] | Indirect action; effective concentrations are higher |
| Effective Concentration | In vitro: 50-100 µM for complete inhibition[2] | In vitro: 0.5-3 mM[7][17][24]; In vivo (plasma): 10-40 µM[25] |
| Mechanism Type | Direct, Reversible Enzyme Inhibitor[2] | Indirect, Cellular Energy State Modifier[10][20] |
Pharmacokinetic and Safety Profile
| Parameter | 3-Mercaptopicolinic Acid (3-MPA) | Metformin |
| Administration | Orally active in animal models[21] | Oral[6] |
| Oral Bioavailability | Data not well-established for humans | ~50-60% (fasting)[6][26][27][28] |
| Metabolism | Not extensively studied | Not metabolized; excreted unchanged in urine[6][26] |
| Elimination Half-life | Data not well-established | ~6.2 hours (plasma)[27] |
| Primary Side Effects | Not for human use; preclinical toxicity not detailed | Common: GI disturbances (diarrhea, nausea, bloating)[6][29]. Rare but Serious: Lactic acidosis, particularly with renal impairment[6][30][31]. Vitamin B12 deficiency with long-term use[29]. |
| Clinical Status | Research compound only[32] | First-line treatment for Type 2 Diabetes[6][7] |
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of these inhibitors requires robust in vitro and in vivo models.
In Vitro: Glucose Production Assay in Primary Hepatocytes
This protocol measures the rate of gluconeogenesis from a specific substrate in cultured primary hepatocytes.
Caption: Workflow for in vitro hepatocyte glucose production assay.
Detailed Steps:
-
Hepatocyte Isolation: Isolate primary hepatocytes from rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) via a two-step collagenase perfusion method.
-
Cell Plating: Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium (e.g., Williams' Medium E) and allow them to attach for 4-6 hours.
-
Starvation: Wash the cells and replace the medium with a glucose-free, phenol red-free DMEM supplemented with L-glutamine and antibiotics. Starve the cells overnight to deplete glycogen stores.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of 3-MPA (e.g., 1-100 µM) or metformin (e.g., 0.1-2 mM) in glucose-free Krebs-Ringer buffer for 1-2 hours.
-
Substrate Addition: Initiate the gluconeogenesis reaction by adding a substrate mixture, typically sodium lactate (2 mM) and sodium pyruvate (0.2 mM).[33]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-4 hours.
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Glucose Measurement: Measure the glucose concentration in the supernatant using a commercially available glucose oxidase assay kit.
-
Normalization: Lyse the cells remaining in the plate and measure the total protein content using a BCA or Bradford assay. Normalize the amount of glucose produced to the total cellular protein to account for variations in cell number.
-
Data Analysis: Plot glucose production against inhibitor concentration to determine the IC₅₀ value.
In Vivo: Hyperinsulinemic-Euglycemic Clamp in Rodents
This is the gold-standard technique for assessing hepatic glucose production and insulin sensitivity in a live animal model.
Methodology Overview:
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for sampling) of the animal model (e.g., rat or mouse).
-
Tracer Infusion: A continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is started to measure the rate of glucose appearance.[34]
-
Clamp Procedure: A continuous infusion of insulin is administered to suppress endogenous glucose production. Simultaneously, a variable infusion of glucose is given to "clamp" the blood glucose at a normal, steady level (euglycemia).
-
Inhibitor Administration: The compound of interest (3-MPA or metformin) is administered (e.g., via oral gavage or IV infusion) before or during the clamp.
-
Data Calculation: The rate of exogenous glucose infusion required to maintain euglycemia is a measure of whole-body insulin sensitivity. By analyzing the dilution of the glucose tracer, the rate of endogenous (primarily hepatic) glucose production can be calculated. A decrease in this rate following drug administration indicates effective inhibition of gluconeogenesis.[35]
Synthesis and Conclusion
3-Mercaptopicolinic acid and metformin represent two distinct strategies for inhibiting hepatic gluconeogenesis.
-
3-Mercaptopicolinic Acid is a highly specific, potent, and direct inhibitor of PEPCK. Its utility is primarily as a research tool to induce acute and targeted inhibition of the gluconeogenic pathway, allowing for precise investigation of metabolic regulation.[5] Its lack of clinical development and limited pharmacokinetic data preclude its use as a therapeutic.
-
Metformin is a clinically validated, orally available drug that acts indirectly by modulating cellular energy homeostasis through AMPK activation.[6][15] While less potent at a molecular level than 3-MPA, its systemic effects, including increased insulin sensitivity in peripheral tissues, contribute to its robust glucose-lowering efficacy.[6] Its well-characterized safety profile, despite the rare risk of lactic acidosis, solidifies its role as a first-line therapy for type 2 diabetes.[6][36]
For drug development professionals and researchers, the choice between these compounds is clear. 3-MPA is the ideal agent for mechanistic studies requiring a sharp, defined blockade of a single enzymatic step. Metformin serves as the clinical benchmark and a tool for studying the broader metabolic consequences of modulating cellular energy sensing pathways.
References
-
Metformin - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Viollet, B., Guigas, B., Sanz Garcia, N., Leclerc, J., Foretz, M., & Andreelli, F. (2012). The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. Cells, 1(2), 255-276. [Link]
-
Balan, M. D., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(38), 5945-5955. [Link]
-
Jomain-Baum, M., & Schramm, V. L. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). The Journal of biological chemistry, 251(1), 37-44. [Link]
-
Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. The Journal of clinical investigation, 108(8), 1167-1174. [Link]
-
Scheen, A. J. (1996). Clinical pharmacokinetics of metformin. Clinical pharmacokinetics, 30(5), 359-371. [Link]
-
Nasri, H., & Rafieian-Kopaei, M. (2014). Metformin: Activation of 5' AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Bioscience (Landmark Edition), 19, 653-662. [Link]
-
Madiraju, A. K., et al. (2014). Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo. Nature medicine, 20(11), 1323-1329. [Link]
-
Metformin. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
He, L., Wondisford, F. E. (2015). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 36(1), 63-88. [Link]
-
Hawley, S. A., et al. (2002). The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism. Diabetes, 51(8), 2420-2425. [Link]
-
Foretz, M., et al. (2010). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Diabetologia, 53(11), 2496-2505. [Link]
-
He, L., & Wondisford, F. E. (2016). Mechanism of Metformin: A Tale of Two Sites. Diabetes Care, 39(2), 187-189. [Link]
-
Graham, G. G., et al. (2011). Clinical Pharmacokinetics of Metformin. Clinical Pharmacokinetics, 50(2), 81-98. [Link]
-
Metformin - Uses, Mechanism Of Action, Adverse Effects & Contraindications. (2022). YouTube. Retrieved from [Link]
-
Metformin: Uses and Side Effects. (2025). WebMD. Retrieved from [Link]
-
The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. (2019). MDPI. Retrieved from [Link]
-
DiTullio, N. W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. The Biochemical journal, 138(3), 387-394. [Link]
-
Metformin toxicity: A meta-summary of case reports. (2021). World Journal of Critical Care Medicine, 10(5), 293-305. [Link]
-
McLeod, M. D. (2016). Inhibition of Phosphoenolpyruvate Carboxykinase with a 3-Mercaptopicolinic acid Analogue. UWSpace. Retrieved from [Link]
-
Metformin Side Effects: Common, Severe, Long Term. (2025). Drugs.com. Retrieved from [Link]
-
Metformin: MedlinePlus Drug Information. (2024). MedlinePlus. Retrieved from [Link]
-
DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis. The Biochemical journal, 138(3), 387-394. [Link]
-
Robinson, B. H., & Oei, J. (1975). Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver. The Biochemical journal, 150(1), 137-139. [Link]
-
Robinson, B. H., & Oei, J. (1975). Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver. The Biochemical journal, 150(1), 137-139. [Link]
-
Inhibition of Gluconeogenesis by Boldine in the Perfused Liver: Therapeutical Implication for Glycemic Control. (2023). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Perry, R. J., et al. (2015). Inhibiting gluconeogenesis prevents fatty acid-induced increases in endogenous glucose production. American Journal of Physiology-Endocrinology and Metabolism, 308(9), E766-E773. [Link]
-
Mittendorfer, B., & Sidossis, L. S. (2001). Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. The Journal of Clinical Endocrinology & Metabolism, 86(12), 5654-5660. [Link]
-
Lu, D., et al. (2008). Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway. The Journal of biological chemistry, 283(51), 35577-35585. [Link]
-
Glyconeogenesis from L-proline involves metabolite inhibition of the glucose-6-phosphatase system. (2025). ResearchGate. Retrieved from [Link]
-
Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro. (2022). Frontiers in Pharmacology. [Link]
-
Exploring the Comparative Efficacy of Metformin and Resveratrol in the Management of Diabetes-Associated Complications: A Systematic Review of Preclinical Studies. (2022). MDPI. Retrieved from [Link]
-
A Comparative Study of the Lipophilicity of Metformin and Phenformin. (2022). MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2003). Inhibition of phosphoenolpyruvate carboxykinase gene expression by metformin in cultured hepatocytes. Sheng wu hua xue yu sheng wu wu li xue bao. Acta biochimica et biophysica Sinica, 35(3), 243-248. [Link]
-
Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury. (2020). International Journal of Molecular Sciences, 21(19), 7171. [Link]
-
Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes. (2023). International Journal of Molecular Sciences. [Link]
-
Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro. (2022). Frontiers in Pharmacology, 13, 883397. [Link]
-
Metformin treatment reduces inflammation, dysmyelination and disease severity in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis. (2024). Brain Research, 1822, 148648. [Link]
Sources
- 1. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPCK-M Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro [frontiersin.org]
- 8. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 13. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. rndsystems.com [rndsystems.com]
- 23. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]
- 24. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Metformin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Metformin: Uses and Side Effects [webmd.com]
- 30. drugs.com [drugs.com]
- 31. Metformin: MedlinePlus Drug Information [medlineplus.gov]
- 32. caymanchem.com [caymanchem.com]
- 33. Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Inhibiting gluconeogenesis prevents fatty acid-induced increases in endogenous glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of 3-Mercaptopicolinic Acid and 3-Mercaptopropionic Acid for Researchers
A Technical Guide to Understanding Their Distinct Biochemical Roles and Experimental Applications
In the landscape of metabolic research and neurobiology, small molecule inhibitors are indispensable tools for dissecting complex biochemical pathways. Among these, 3-Mercaptopicolinic acid (3-MPA) and 3-mercaptopropionic acid, while sharing a common thiol group, exhibit remarkably divergent biological activities. This guide provides a comprehensive, head-to-head comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their respective mechanisms of action, experimental applications, and the technical considerations for their use.
At a Glance: Key Differences and Physicochemical Properties
While both molecules are organic acids with a thiol group, their structural differences—the presence of a pyridine ring in 3-Mercaptopicolinic acid versus a simple propanoic acid backbone in 3-mercaptopropionic acid—dictate their distinct biological targets and overall effects.
| Property | 3-Mercaptopicolinic Acid | 3-mercaptopropionic acid |
| Primary Target | Phosphoenolpyruvate carboxykinase (PEPCK)[1] | Glutamate decarboxylase (GAD)[2] |
| Primary Biochemical Effect | Inhibition of gluconeogenesis[3][4][5] | Inhibition of GABA synthesis, convulsant[2] |
| Mechanism of Action | Noncompetitive inhibitor of PEPCK[1] | Competitive inhibitor of GAD |
| IC50 / Ki Value | IC50: ~7.5 µM (human PEPCK)[6]; Ki: 2-10 µM[7] | Ki: ~4.8-5.1 µM[7] |
| Key Applications | Study of glucose metabolism, diabetes research, cancer metabolism[8] | Neuroscience research, induction of experimental seizures[9] |
| Cellular Localization of Target | Cytosolic and mitochondrial PEPCK[10] | Primarily cytosolic GAD |
| Observed In Vivo Effects | Hypoglycemic agent[3] | Seizure induction[2] |
| Chemical Formula | C₆H₅NO₂S | C₃H₆O₂S |
| Molar Mass | 155.18 g/mol | 106.14 g/mol [2] |
Delving into the Mechanisms of Action
The distinct biological outcomes of 3-Mercaptopicolinic acid and 3-mercaptopropionic acid stem from their specific interactions with their primary enzyme targets.
3-Mercaptopicolinic Acid: A Potent Inhibitor of Gluconeogenesis
3-Mercaptopicolinic acid is a well-established and specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway.[3][4][5] Gluconeogenesis is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate, glycerol, and glucogenic amino acids.[11]
The inhibitory action of 3-Mercaptopicolinic acid on PEPCK is primarily noncompetitive with respect to both oxaloacetate and GTP.[1] It is understood to have two binding sites on the enzyme: a competitive site and a previously unidentified allosteric site.[7] By binding to PEPCK, 3-Mercaptopicolinic acid effectively blocks the conversion of oxaloacetate to phosphoenolpyruvate, a critical step in the synthesis of new glucose. This leads to a significant reduction in glucose production, making it a powerful tool for studying glucose metabolism and a potential therapeutic agent for conditions characterized by excessive gluconeogenesis, such as type 2 diabetes.
Caption: Mechanism of 3-Mercaptopicolinic Acid Inhibition.
3-mercaptopropionic acid: An Inhibitor of GABA Synthesis
In contrast, 3-mercaptopropionic acid acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate into the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.
By competitively inhibiting GAD, 3-mercaptopropionic acid reduces the synthesis of GABA in the brain.[9] This decrease in GABAergic inhibition leads to a state of hyperexcitability in the brain, which can manifest as seizures.[2] This property makes 3-mercaptopropionic acid a valuable tool in neuroscience research for studying the mechanisms of epilepsy and for investigating the role of GABA in various neurological processes.
Caption: Mechanism of 3-mercaptopropionic acid Inhibition.
Experimental Protocols for Head-to-Head Comparison
To empirically assess the distinct effects of 3-Mercaptopicolinic acid and 3-mercaptopropionic acid, a series of in vitro enzyme inhibition and cell-based assays can be performed. The following protocols provide a framework for a direct comparative study.
Experimental Workflow
Caption: Workflow for Comparative Analysis.
In Vitro Enzyme Inhibition Assays
1. PEPCK Inhibition Assay (Colorimetric)
This assay measures the activity of PEPCK by coupling the production of phosphoenolpyruvate to a series of reactions that generate a colorimetric signal.
-
Materials:
-
Purified PEPCK enzyme
-
PEPCK Assay Buffer
-
PEPCK Substrate, Converter, and Developer (e.g., from a commercial kit)[12]
-
3-Mercaptopicolinic acid and 3-mercaptopropionic acid stock solutions
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing PEPCK Assay Buffer, PEPCK Substrate, PEPCK Converter, and PEPCK Developer.
-
Add varying concentrations of 3-Mercaptopicolinic acid or 3-mercaptopropionic acid to the wells of the 96-well plate.
-
Add the purified PEPCK enzyme to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 570 nm at multiple time points.
-
Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 values.
-
2. Glutamate Decarboxylase (GAD) Inhibition Assay (Fluorometric)
This assay measures GAD activity by quantifying the amount of GABA produced, which is then converted to a fluorescent product.
-
Materials:
-
Brain tissue homogenate (as a source of GAD) or purified GAD
-
GAD Assay Buffer
-
GAD Substrate and Probe (e.g., from a commercial kit)[13]
-
3-mercaptopropionic acid and 3-Mercaptopicolinic acid stock solutions
-
96-well white flat-bottom plate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing GAD Assay Buffer and GAD Substrate.
-
Add varying concentrations of 3-mercaptopropionic acid or 3-Mercaptopicolinic acid to the wells of the 96-well plate.
-
Add the brain tissue homogenate or purified GAD to initiate the reaction.
-
Incubate the plate at 37°C.
-
Add the GAD Probe and measure the fluorescence (e.g., Ex/Em = 535/587 nm).
-
Calculate the GAD activity for each inhibitor concentration and determine the IC50 values.
-
Cell-Based Functional Assays
1. Hepatocyte Gluconeogenesis Assay
This assay measures the ability of hepatocytes to produce glucose from non-carbohydrate precursors in the presence of the inhibitors.
-
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Glucose-free culture medium supplemented with gluconeogenic substrates (e.g., lactate and pyruvate)
-
3-Mercaptopicolinic acid and 3-mercaptopropionic acid stock solutions
-
Glucose assay kit
-
-
Procedure:
-
Plate hepatocytes and allow them to adhere overnight.
-
Replace the medium with glucose-free medium containing gluconeogenic substrates.
-
Add varying concentrations of 3-Mercaptopicolinic acid or 3-mercaptopropionic acid to the cells.
-
Incubate for a defined period (e.g., 6-24 hours).
-
Collect the culture medium and measure the glucose concentration using a glucose assay kit.
-
Compare the amount of glucose produced in the presence of each inhibitor to the untreated control.
-
2. Neuronal GABA Production Assay
This assay measures the levels of GABA in cultured neurons following treatment with the inhibitors.
-
Materials:
-
Primary cortical neurons or a GABAergic neuronal cell line
-
Neuronal culture medium
-
3-mercaptopropionic acid and 3-Mercaptopicolinic acid stock solutions
-
Reagents for cell lysis and GABA quantification (e.g., HPLC with fluorescence detection or ELISA)
-
-
Procedure:
-
Culture neurons to the desired density.
-
Treat the neurons with varying concentrations of 3-mercaptopropionic acid or 3-Mercaptopicolinic acid for a specific duration.
-
Lyse the cells and collect the lysates.
-
Quantify the intracellular GABA concentration using a suitable method.
-
Compare the GABA levels in treated cells to untreated controls.
-
Conclusion
3-Mercaptopicolinic acid and 3-mercaptopropionic acid, despite their structural similarities, are highly distinct research tools with specific and potent effects on different key metabolic enzymes. 3-Mercaptopicolinic acid serves as a powerful inhibitor of gluconeogenesis through its action on PEPCK, making it invaluable for studies in metabolism, diabetes, and oncology. Conversely, 3-mercaptopropionic acid's targeted inhibition of GAD provides a robust model for investigating GABAergic neurotransmission and the pathophysiology of seizures. A thorough understanding of their unique mechanisms of action and the appropriate experimental designs, as outlined in this guide, is crucial for their effective application in advancing our knowledge of complex biological systems.
References
-
Abbkine. (n.d.). CheKine™ Micro Glutamate Decarboxylase (GAD) Activity Assay Kit. Retrieved from [Link]
-
ATAMAN KIMYA. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Retrieved from [Link]
- Yu, K., Hu, S., Huang, J., & Mei, L. (2011). A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase. Enzyme and Microbial Technology, 49(3), 272-276.
- Fard, G. G., et al. (2011). A fluorescence enhancement assay for measurement of glutamate decarboxylase activity. Journal of fluorescence, 21(3), 1145-1150.
- Campanella, L., et al. (1992). Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor. Analytical biochemistry, 204(2), 267-272.
- Balan, M. D., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(40), 6218-6228.
- DiTullio, N. W., et al. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. The Biochemical journal, 138(3), 387-394.
- Jomain, J. B., et al. (1975). 3-Mercaptopicolinic acid, a preferential inhibitor of the cytosolic phosphoenolpyruvate carboxykinase. FEBS letters, 58(1), 12-15.
- Shah, P., & Chapin, D. S. (2013). Microperfusion of 3-MPA into the brain augments GABA. Journal of neuroscience methods, 219(2), 254-259.
-
Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]
- Palmer, C. S., et al. (2025).
- Vincent, E. E., et al. (2019). Inhibition of phosphoenolpyruvate carboxykinase blocks lactate utilization and impairs tumor growth in colorectal cancer. BMC cancer, 19(1), 789.
-
ATAMAN KIMYA. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Retrieved from [Link]
- Balan, M. D., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry, 54(40), 6218-6228.
-
bit bio. (n.d.). Neural tri-culture protocol for MEA assays. Retrieved from [Link]
- Goodman, M. N. (1975). Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver. The Biochemical journal, 150(1), 137-139.
- Goodman, M. N. (1975). Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver. The Biochemical journal, 150(1), 137-139.
- Jomain-Baum, M., & Hanson, R. W. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). The Journal of biological chemistry, 251(2), 375-381.
- DiMicco, J. A., & Gillis, R. A. (1979). Time course of effects of 3-mercaptopropionic acid on GABA levels in different brain regions in guinea pigs: possible relationship with associated cardiovascular changes. Journal of neurochemistry, 33(2), 551-557.
-
Jack Westin. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. Retrieved from [Link]
-
OHBM. (2020). On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy. Retrieved from [Link]
- Wilson, M., et al. (2021). A Comprehensive Guide to MEGA-PRESS for GABA Measurement. medRxiv.
- Harvey, R. A., & Ferrier, D. R. (2019). Lippincott's illustrated reviews: Biochemistry. Wolters Kluwer.
Sources
- 1. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 3. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]
- 7. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphoenolpyruvate carboxykinase blocks lactate utilization and impairs tumor growth in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course of effects of 3-mercaptopropionic acid on GABA levels in different brain regions in guinea pigs: possible relationship with associated cardiovascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Mercaptopicolinic acid, a preferential inhibitor of the cytosolic phosphoenolpyruvate carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doctor2019.jumedicine.com [doctor2019.jumedicine.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.cn [abcam.cn]
Publish Comparison Guide: 3-Mercaptopicolinic Acid vs. PEPCK Genetic Knockout
Executive Summary
Verdict: The choice between 3-Mercaptopicolinic Acid (3-MPA) and a PEPCK Genetic Knockout (KO) is not a choice between equivalent tools, but rather between studying acute metabolic flux versus chronic metabolic adaptation .
-
Use 3-MPA when you need to capture a "snapshot" of gluconeogenic reliance. It induces immediate, uncompensated hypoglycemia, making it the gold standard for assessing real-time gluconeogenic flux in vivo or in perfused organs.
-
Use PEPCK KO (Liver-Specific) when investigating long-term metabolic plasticity. Surprisingly, these models often remain euglycemic during fasting due to massive extrahepatic compensation, making them poor models for acute gluconeogenic blockade but excellent for studying pathway rerouting and lipid metabolism.
Mechanistic Deep Dive
3-Mercaptopicolinic Acid (3-MPA)
Molecule Type: Small molecule inhibitor (SKF 34288).[1][2] Target: Phosphoenolpyruvate carboxykinase (PEPCK/PCK1).[3][4] Mechanism of Action: 3-MPA is a dual-site inhibitor.
-
Competitive Inhibition: It competes with oxaloacetate (OAA) and phosphoenolpyruvate (PEP) at the active site (
).[5] -
Allosteric Inhibition: It binds to a secondary pocket (
) that stabilizes a conformation of the enzyme with reduced affinity for GTP/GDP. Specificity: Historically characterized as specific to PEPCK. While it potently inhibits the cytosolic isoform (PEPCK-C/PCK1), evidence suggests it also inhibits the mitochondrial isoform (PEPCK-M/PCK2) at higher concentrations, effectively acting as a "pan-PEPCK" blocker in many contexts.
PEPCK Genetic Knockout (KO)
Molecule Type: Genetic ablation (Cre-LoxP system). Target: Pck1 (Cytosolic) or Pck2 (Mitochondrial) gene loci.[4][6] Mechanism of Action: Complete absence of the protein.
-
Global KO (Pck1 -/-): Lethal within 3 days of birth due to profound hypoglycemia.
-
Liver-Specific KO (Pck1 LKO): Viable. The liver cannot convert OAA to PEP. However, the animal adapts by upregulating Pck1 in the kidney and intestine (extrahepatic gluconeogenesis) and reducing whole-body glucose turnover.
-
Mitochondrial KO (Pck2 -/-): Viable; affects TCA cycle flux and insulin secretion but is generally less severe than Pck1 ablation in terms of glycemic control.
Performance Analysis: The "Vs" Section
Temporal Dynamics: Acute Blockade vs. Chronic Adaptation
This is the most critical differentiator.
-
3-MPA (Acute): Administration causes a rapid drop in blood glucose (hypoglycemia) in fasted animals. The body has no time to upregulate alternative pathways. This reveals the immediate contribution of hepatic gluconeogenesis to euglycemia.
-
KO (Chronic): Liver-specific Pck1 KO mice are often euglycemic after a 24-hour fast. The chronic absence of the enzyme forces a rewiring of metabolism (e.g., increased lipolysis, hepatic steatosis, and renal gluconeogenesis). If your goal is to test if a drug works via PEPCK inhibition, a KO mouse may give a false negative because it no longer relies on hepatic PEPCK.
Specificity & Off-Target Effects
-
3-MPA: While highly selective for PEPCK, high doses (>0.5 mM in vitro) may affect other pathways or induce cellular differentiation (e.g., myogenesis in C2C12 cells) independent of gluconeogenesis. It inhibits both cytosolic and mitochondrial isoforms, which can be advantageous for total flux blockage but disadvantageous for isoform-specific studies.
-
KO: Absolute specificity for the targeted isoform (Pck1 vs Pck2). There are no chemical off-targets, but "biological off-targets" exist in the form of compensatory gene expression (e.g., upregulation of Fbp1 or renal Pck1).
Practicality (Cost & Time)
-
3-MPA: Low cost, immediate results. Experiments take hours.
-
KO: High cost, months to generate colonies. Requires genotyping and maintenance.
Data Presentation
Table 1: Comparative Metabolic Outcomes
| Feature | 3-Mercaptopicolinic Acid (3-MPA) | Liver-Specific PEPCK-C Knockout (Pck1 LKO) |
| Primary Effect | Acute inhibition of catalytic activity | Absence of enzyme protein |
| Fasting Blood Glucose | Hypoglycemia (Rapid drop) | Euglycemia (Maintained via compensation) |
| Hepatic Lipid Content | Unchanged (Acute) | Steatosis (Fatty Liver) develops |
| Gluconeogenic Flux | Blocked immediately | Rerouted (Renal/Intestinal compensation) |
| Isoform Selectivity | Pan-PEPCK (C & M) at high doses | Absolute (Targeted Gene) |
| Lethality | Non-lethal (Transient) | Global KO is lethal; Tissue-specific is viable |
| Experimental Timeline | Hours (Acute study) | Months (Breeding/Aging) |
Visualizations
Diagram 1: Pathway Interaction & Blockade Points
This diagram illustrates the Gluconeogenesis pathway and where 3-MPA acts versus the Genetic KO, highlighting the compensatory routes available to the KO model.
Caption: 3-MPA provides dual inhibition of PEPCK isoforms, whereas Pck1 KO removes only the cytosolic protein, allowing potential compensation.
Diagram 2: Experimental Decision Matrix
A logic flow to help researchers choose the correct tool.
Caption: Select 3-MPA for acute metabolic snapshots; select KO for studying chronic adaptation or strict isoform roles.
Experimental Protocols
Protocol A: In Vivo Assessment of Gluconeogenesis using 3-MPA
Objective: Determine the reliance on gluconeogenesis in a fasted mouse model.
-
Preparation:
-
Stock Solution: Dissolve 3-Mercaptopicolinic acid (HCl salt) in PBS or sterile water. Solubility is approx. 2 mg/mL in PBS. For higher concentrations, DMSO may be used but requires vehicle controls.
-
Dose: 30 mg/kg to 100 mg/kg (Intraperitoneal - i.p.).
-
-
Fasting: Fast mice for 16–24 hours to deplete glycogen stores.
-
Basal Measurement: Measure tail-vein blood glucose (
). -
Administration: Inject 3-MPA (i.p.).
-
Challenge (Optional): For a Pyruvate Tolerance Test (PTT), inject Sodium Pyruvate (1-2 g/kg) 15 minutes after 3-MPA.
-
Monitoring: Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Expected Result: Treated animals should show blunted glucose excursion (if PTT) or hypoglycemia (if fasting only) compared to vehicle.
Protocol B: Validating PEPCK Knockout Phenotype
Objective: Confirm loss of PEPCK function and compensatory status.
-
Genotyping: Confirm Cre-LoxP recombination via PCR.
-
Western Blot: Lysate liver tissue to confirm absence of PEPCK-C (70 kDa). Note: Ensure antibody does not cross-react with PEPCK-M.
-
Metabolic Cage Analysis: Measure RER (Respiratory Exchange Ratio). KO mice often show lower RER indicating higher lipid oxidation.
-
Glucose Tolerance: Perform Fasting Glucose measurement.
-
Critical Check: If glucose is normal, assess Kidney PEPCK levels via Western Blot. Upregulation confirms the "Liver-Specific" compensatory phenotype.
-
References
-
DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[1][2][7][8] Biochemical Journal.[1][8][9][10] Link
-
Burgess, S. C., et al. (2003). Mechanisms by which liver-specific PEPCK knockout mice preserve euglycemia during starvation.[3] Diabetes.[2][3][4][7][11] Link
-
Balan, M. D., et al. (2015). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Biochemistry.[2][4][8][9][10][11] Link
-
Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells.[1][6][12][13] Scientific Reports.[1] Link
-
She, P., et al. (2000). Phosphoenolpyruvate carboxykinase is necessary for the integration of hepatic energy metabolism. Molecular and Cellular Biology. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of hepatic phosphoenolpyruvate carboxykinase 1 dysregulates metabolic responses to acute exercise but enhances adaptations to exercise training in mice | bioRxiv [biorxiv.org]
- 4. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]
- 5. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Mercaptopicolinic acid hydrochloride | Other Lyases | Tocris Bioscience [tocris.com]
Benchmarking 3-Mercaptopicolinic Acid: A Technical Guide to PEPCK Inhibition
Executive Summary
In metabolic research, distinguishing between direct enzymatic inhibition and upstream regulatory suppression is critical for accurate pathway delineation. While Metformin serves as the clinical gold standard for gluconeogenesis suppression, it acts indirectly via mitochondrial Complex I and AMPK signaling. In contrast, 3-Mercaptopicolinic Acid (3-MPA) serves as the research-grade benchmark for direct, rapid inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK/PCK1), the rate-limiting step of gluconeogenesis.[1]
This guide benchmarks 3-MPA against industry standards, providing the kinetic data, mechanistic distinctions, and validated protocols required for high-integrity metabolic flux analysis.
Part 1: Mechanistic Divergence & Target Specificity
To select the appropriate inhibitor, researchers must understand the causality of action. 3-MPA provides immediate flux cessation, whereas biguanides (Metformin) induce pleiotropic effects involving redox states and gene expression.
The Gluconeogenesis Control Node
The conversion of Oxaloacetate (OAA) to Phosphoenolpyruvate (PEP) is the "point of no return" for gluconeogenesis.
Figure 1: Mechanistic intervention points.[1][2][3][4][5][6][7][8][9] 3-MPA directly blocks the catalytic conversion of OAA to PEP, while Metformin acts upstream on mitochondrial energetics.
Part 2: Quantitative Benchmarking
The following data aggregates kinetic parameters from validated mammalian liver perfusion and cytosolic enzyme assays.
Table 1: Inhibitor Performance Matrix
| Feature | 3-Mercaptopicolinic Acid (3-MPA) | Metformin (Biguanide) | Hydrazine Sulfate |
| Primary Target | PEPCK-C / PEPCK-M (Direct Enzymatic) | Complex I / AMPK (Indirect) | PEPCK / ALDH |
| Mechanism | Competitive (OAA site) & Allosteric | Altered ATP:AMP ratio; Redox shift | Irreversible binding (Toxic) |
| In Vitro Ki / IC50 | 2 – 10 µM (Ki) | N/A (Does not inhibit isolated enzyme) | ~0.1 - 1.0 mM |
| Effective Cell Conc. | 50 – 200 µM | 1.0 – 5.0 mM | 0.5 – 2.0 mM |
| Onset of Action | Rapid (< 5 mins) | Slow (Hours to Days for gene fx) | Moderate |
| Specificity Profile | High (Specific to gluconeogenesis) | Low (Affects lipid oxidation, autophagy) | Low (High hepatotoxicity) |
| Experimental Use | Flux Delineation (Gold Standard) | Clinical Translation Models | Historical Comparator |
Key Technical Insights
-
Isoform Specificity: 3-MPA inhibits both the cytosolic (PCK1) and mitochondrial (PCK2) isoforms of PEPCK.[8] However, it exhibits a biphasic inhibition profile, with a Ki of ~8 µM for the competitive site and ~150 µM for a secondary allosteric site [1].
-
Metabolic Flux Analysis: Unlike Metformin, 3-MPA does not significantly alter mitochondrial oxygen consumption at effective concentrations (up to 500 µM). This makes it superior for isolating gluconeogenic flux without confounding respiratory chain artifacts [2].
Part 3: The "Gold Standard" Validation Protocol
To validate 3-MPA activity or screen novel inhibitors, rely on the NADH-Coupled Forward Assay . This protocol couples PEPCK activity to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), measuring the oxidation of NADH to NAD+ in real-time.[10]
Why this protocol? It measures the physiological forward reaction (OAA → PEP) rather than the reverse carboxylation reaction, providing data that is biologically relevant to gluconeogenesis.
Reagents & Setup
-
Assay Buffer: 50 mM HEPES-NaOH (pH 7.4), 2 mM MgCl2.
-
Essential Cofactor: 100 µM MnCl2 (PEPCK is strictly Mn2+-dependent).
-
Substrates: 200 µM Oxaloacetate (OAA), 1 mM GTP.
-
Coupling System: 2 mM ADP, 5 U/mL Pyruvate Kinase, 10 U/mL Lactate Dehydrogenase, 200 µM NADH.
-
Inhibitor: 3-MPA (Dissolved in buffer; avoid DMSO if possible to prevent enzyme denaturation).
Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow for validating PEPCK inhibition.
Step-by-Step Methodology
-
Blanking: Prepare a "No Substrate" control containing all reagents except OAA/GTP to account for background NADH oxidation.
-
Equilibration: Incubate the enzyme (lysate or purified PEPCK) with 3-MPA for 5 minutes. This allows the inhibitor to occupy the active site before substrate competition begins.
-
Initiation: Add the GTP/OAA mix to start the reaction.
-
Measurement: Monitor the decrease in Absorbance at 340 nm (
). -
Calculation:
Part 4: Interpretation & Troubleshooting
Validating the Data
-
The Mn2+ Check: If you observe zero activity in your positive control, verify your Manganese source. PEPCK is inactive without Mn2+ or Fe2+.
-
Substrate Selection in Cells: When using 3-MPA in cell culture (e.g., H4IIE or Primary Hepatocytes):
-
Lactate/Pyruvate:[3][5][11] 3-MPA should inhibit glucose production (requires PEPCK).[1][2][6]
-
Dihydroxyacetone (DHA) or Glycerol:[3] 3-MPA should NOT inhibit glucose production significantly (enters pathway at Triose Phosphate, bypassing PEPCK).
-
If 3-MPA inhibits DHA-driven glucose: This indicates off-target toxicity or non-specific metabolic crash [3].
-
Strategic Recommendation
-
Use 3-MPA when: You need to prove that a metabolic phenotype is specifically driven by PEPCK flux or when performing short-term isotope tracing studies.
-
Use Metformin when: You are modeling clinical diabetes treatment or investigating AMPK-driven transcriptional changes.
References
-
Jomain-Baum, M., & Schramm, V. L. (1978). Kinetic mechanism of phosphoenolpyruvate carboxykinase (GTP) from rat liver cytosol. Journal of Biological Chemistry, 253(10), 3667-3673.
-
DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[2][5] Biochemical Journal, 138(3), 387-394.[2]
-
Burgess, S. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells.[2] Scientific Reports, 10, 22177.
-
Madiraju, A. K., et al. (2014). Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase. Nature, 510(7506), 542-546.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Novel PEPCK Inhibitors: From Benchtop to Cellular Confirmation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the experimental findings of novel or alternative inhibitors targeting Phosphoenolpyruvate Carboxykinase (PEPCK). We move beyond a simple checklist of experiments to explain the causal logic behind a multi-tiered validation strategy, ensuring scientific rigor and trustworthiness in your findings.
Introduction: Why PEPCK? A Pivotal Node in Metabolic Plasticity
Phosphoenolpyruvate Carboxykinase (PEPCK) is a critical metabolic enzyme that catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[1][2] This function places it at a crucial intersection of glycolysis and the tricarboxylic acid (TCA) cycle. Historically recognized as the rate-limiting step in gluconeogenesis—the synthesis of glucose from non-carbohydrate sources in the liver and kidney—its role is now understood to be far more expansive.[1][3]
There are two primary isoforms in vertebrates, encoded by separate genes:
-
PCK1 (PEPCK-C): A cytosolic isoform, central to hepatic gluconeogenesis and regulated by hormones like insulin and glucagon.[2][3][4]
-
PCK2 (PEPCK-M): A mitochondrial isoform, which is more widely expressed across various tissues.[5][6]
Recent research has illuminated PEPCK's significance in cancer metabolism. Many tumor cells, particularly under nutrient-deprived conditions, hijack PEPCK activity to fuel anabolic pathways.[1][5][7] By converting TCA cycle intermediates (derived from sources like glutamine) back into PEP, cancer cells can support the synthesis of lipids, nucleic acids, and other essential building blocks for proliferation.[1][8] This makes PEPCK, particularly the mitochondrial isoform PCK2 which is often highly expressed in tumors, a compelling therapeutic target.[2][5][9][10]
The development of PEPCK inhibitors, therefore, holds therapeutic promise for metabolic diseases like type 2 diabetes and various cancers.[11][12] However, demonstrating that a novel compound truly inhibits PEPCK in a complex biological system requires a rigorous, multi-step validation process. This guide outlines that process.
The Landscape of PEPCK Inhibitors: A Comparative Overview
The field has evolved from early-generation inhibitors to more diverse chemical scaffolds. A direct comparison is essential for contextualizing new findings. The "gold standard" inhibitor, 3-Mercaptopicolinic Acid (3-MPA), is a valuable tool but serves as a baseline for improvement in potency and specificity.
| Inhibitor | Target Isoform(s) | Putative Mechanism of Action | Reported Potency (Ki) | Key Considerations & References |
| 3-Mercaptopicolinic Acid (3-MPA) | PCK1 and PCK2 | Competitive (OAA/PEP site) & Allosteric | ~5 µM (competitive), ~150 µM (allosteric) | Widely used reference compound; lacks strong isoform selectivity.[13][14] |
| Hydrazine Sulfate | Non-specific | Enzyme inhibitor | Not specified | Investigated for anti-cachexia effects; mechanism is complex.[14] |
| iPEPCK-2 | PCK2 (PEPCK-M) | Xanthine derivative, potent inhibitor | Not specified | A newer, structurally distinct inhibitor used in T-cell and cancer studies.[15][16] |
| Hydroxycitrate | PCK2 (PEPCK-M) | Putative competitive inhibitor | Not specified | Identified via in silico screening; also inhibits ATP citrate lyase.[17] |
| Troglitazone | Affects Gene Expression | PPARγ-independent, antioxidant mechanism | N/A (Inhibits expression, not activity) | Reduces PEPCK gene expression rather than directly inhibiting the enzyme.[18] |
A Multi-Tiered Framework for Validating Alternative Inhibitors
We propose a three-tiered validation framework designed to build a robust case for a novel inhibitor's mechanism of action, moving from direct biochemical interaction to functional cellular consequences.
Tier 1: Biochemical Validation — Does the compound directly inhibit the enzyme?
Scientific Rationale: The foundational step is to confirm that your alternative inhibitor directly interacts with and inhibits the catalytic activity of purified PEPCK. This demonstrates a direct mechanism of action and allows for the determination of inhibitory constants (e.g., IC₅₀, Ki), which are crucial for comparing potency. It is vital to test against both PCK1 and PCK2 isoforms to assess selectivity.
Two primary approaches exist: coupled spectrophotometric assays and direct LC-MS/MS-based assays.
A. Coupled Enzyme Assay (Reverse Reaction): This classic method measures the conversion of PEP to OAA, which is then coupled to the malate dehydrogenase (MDH) reaction. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.[19]
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare stock solutions of PEP, GDP, NADH, and MDH enzyme.
-
Reaction Setup: In a 96-well UV-transparent plate, add 50 µL of assay buffer containing NADH (final conc. ~0.2 mM) and a surplus of MDH (final conc. ~10 units/mL).
-
Inhibitor Addition: Add 10 µL of the alternative inhibitor at various concentrations (from nM to µM range). For the control, add vehicle (e.g., DMSO).
-
Enzyme Addition: Add 20 µL of purified recombinant human PEPCK-C or PEPCK-M enzyme (final conc. ~1-5 µg/mL).
-
Initiate Reaction: Add 20 µL of substrate mix (PEP and GDP, final conc. ~1-5 mM each) to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Plot the percent inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
B. Direct LC-MS/MS Assay (Forward Reaction): This modern approach directly measures the formation of PEP from OAA, avoiding the potential for interference inherent in coupled assays.[20][21]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM ammonium acetate, pH 9.0, 1 mM DTT, 1 mM MnCl₂).[20] Prepare stock solutions of OAA and GTP (or ATP, depending on the PEPCK isoform).
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, purified PEPCK enzyme, and the alternative inhibitor at various concentrations.
-
Initiate Reaction: Add substrates (OAA and GTP) to a final concentration of ~200-300 µM.[20] Incubate at 37°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile or methanol, to precipitate the protein.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system configured to detect and quantify PEP.
-
Analysis: Quantify the amount of PEP produced. Calculate percent inhibition and determine the IC₅₀ as described above.
Tier 2: Target Engagement Validation — Does the compound bind PEPCK in living cells?
Scientific Rationale: A compound that is potent biochemically may fail in a cellular context due to poor permeability, rapid efflux, or metabolic inactivation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that an inhibitor physically binds to its target protein within the complex environment of an intact cell.[22][23][24] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[25]
-
Cell Culture and Treatment: Culture cells known to express the target PEPCK isoform (e.g., HEK293 for ectopic expression, or a cancer cell line like HCT-116 which expresses PCK2).[10][26] Treat the cells with the alternative inhibitor at a relevant concentration (e.g., 10x the biochemical IC₅₀) or vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer containing protease inhibitors. Aliquot the cell suspension into several PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as an unheated control.
-
Cell Lysis: Subject all samples (including the unheated control) to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Separate Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins, while the pellet contains the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant. Analyze the amount of soluble PEPCK remaining at each temperature using Western Blotting with an antibody specific for PCK1 or PCK2.
-
Data Analysis: Quantify the band intensities from the Western Blot. For each condition (vehicle vs. inhibitor), plot the percentage of soluble PEPCK remaining (relative to the unheated sample) against the temperature. A shift in the melting curve to the right for the inhibitor-treated sample indicates target engagement.
Caption: Workflow for validating in-cell target engagement using CETSA.
Tier 3: Functional Validation — Does inhibition alter metabolism as predicted?
Scientific Rationale: Confirming target engagement is critical, but the ultimate validation is demonstrating the expected functional consequence. For a PEPCK inhibitor, this means showing a measurable change in metabolic flux through pathways dependent on PEPCK activity. Stable Isotope Tracer Analysis, particularly ¹³C Metabolic Flux Analysis (MFA), is the gold standard for this purpose.[27][28][29] By providing cells with a ¹³C-labeled nutrient, we can trace the fate of its carbon atoms through the metabolic network and see if the inhibitor blocks a specific path.
This protocol describes a common use case: assessing the inhibition of glutamine utilization for anabolic purposes in cancer cells, a process reliant on PCK2.
-
Cell Culture and Labeling: Culture cancer cells (e.g., Colo205) in media containing the alternative inhibitor or vehicle control.[1] After a pre-incubation period, switch to media where the standard glutamine has been replaced with uniformly labeled [U-¹³C₅]-glutamine. Continue the inhibitor/vehicle treatment.
-
Steady-State Labeling: Allow the cells to grow in the labeling media for a sufficient time (typically 8-24 hours) to approach isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites. A common method is to aspirate the media, wash the cells with ice-cold saline, and then add a cold 80% methanol solution. Scrape the cells, collect the extract, and centrifuge to remove debris.
-
Sample Analysis: Dry the metabolite extracts and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will detect the different mass isotopomers of each metabolite (e.g., M+0, M+1, M+2, etc.), which represent the number of ¹³C atoms incorporated.
-
Data Analysis and Interpretation:
-
Focus on key metabolites downstream of PEPCK, such as PEP, 3-phosphoglycerate (3PG), and lactate.
-
Hypothesis: If the alternative inhibitor is effective, cells treated with it should show a significant decrease in the fraction of ¹³C atoms from glutamine that are incorporated into PEP, 3PG, and lactate, compared to vehicle-treated cells. This is because the inhibitor is blocking the conversion of ¹³C-labeled OAA (from ¹³C-glutamine) into ¹³C-labeled PEP.
-
Present the data as the fractional enrichment or Mass Isotopomer Distribution (MID) for key metabolites.
-
Caption: PEPCK's central role connecting the TCA cycle with glycolysis/gluconeogenesis.
Conclusion: Building a Self-Validating Narrative
By systematically progressing through these three tiers—biochemical activity, cellular target engagement, and functional metabolic outcome—researchers can construct a robust and compelling case for the efficacy and mechanism of an alternative PEPCK inhibitor. Each tier of this framework validates the preceding one, creating a self-reinforcing dataset. This rigorous approach is essential for publishing high-impact findings and for advancing promising therapeutic candidates from the laboratory toward clinical consideration.
References
- An In-depth Technical Guide to Metabolic Flux Analysis Using Alpha-D-glucose-13C. Benchchem.
- Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis. PMC.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Cellular thermal shift assay. Wikipedia.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
- Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
- PEPCK coordinates the regulation of central carbon metabolism to promote cancer cell growth. PMC.
- Computational evaluation of natural compounds as potential inhibitors of human PEPCK-M: an alternative for lung cancer therapy. PMC.
- Gluconeogenesis in cancer: Door wide open. PNAS.
- 13C metabolic flux analysis in cell line and bioprocess development. ScienceDirect.
- Gluconeogenesis in Cancer: Function and Regulation of PEPCK, FBPase, and G6Pase. PubMed.
- A guide to 13C metabolic flux analysis for the cancer biologist. ResearchGate.
- Dynamic behavior of rat phosphoenolpyruvate carboxykinase inhibitors: new mechanism for enzyme inhibition. PubMed.
- PEPCK in cancer cell starvation. PMC - NIH.
- pepck assay and homogenization. San Diego University.
- Phosphoenolpyruvate Carboxykinase: Possible Therapeutic Targets for Insulin Resistant Type-II Diabetes. ResearchGate.
- Phosphoenolpyruvate from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca 2+. MDPI.
- Phosphoenolpyruvate carboxykinase. Wikipedia.
- A Review on the Mode of Action of the Gluconeogeic Enzyme, Phosphoenolpyruvate Carboxykinase (PEPCK) and Its Regulation of Diabetes Induced Hyperglycaemia With Special Emphasis on Plant Derived PEPCK Modulators. ResearchGate.
- PEPCK-M Inhibitors. Santa Cruz Biotechnology.
- Pharmacology and preclinical validation of a novel anticancer compound targeting PEPCK-M. PubMed.
- The mitochondrial isoform of phosphoenolpyruvate carboxykinase (PEPCK-M) and glucose homeostasis: has it been overlooked?. PMC - PubMed Central.
- Mitochondrial phosphoenolpyruvate carboxykinase (PEPCK-M) regulates the cell metabolism of pancreatic neuroendocrine tumors (pNET) and de-sensitizes pNET to.... Oncotarget.
- Intricate Regulation of Phosphoenolpyruvate Carboxykinase (PEPCK) Isoforms in Normal Physiology and Disease. PubMed.
- Mitochondrial Phosphoenolpyruvate Carboxykinase (PEPCK-M) Is a Pro-survival, Endoplasmic Reticulum (ER) Stress Response Gene Involved in Tumor Cell Adaptation to Nutrient Availability. PMC.
- Inhibition of phosphoenolpyruvate carboxykinase (PEPCK) gene expression by troglitazone: a peroxisome proliferator-activated receptor-gamma (PPARgamma)-independent, antioxidant-related mechanism. PubMed.
- Direct Assay to Evaluate Phosphoenolpyruvate Carboxykinase Activity. SciELO.
- Phosphoenolpyruvate Assay Kit. Cell Biolabs, Inc.
- Inhibition of phosphoenolpyruvate carboxykinase blocks lactate utilization and impairs tumor growth in colorectal cancer. PMC.
- PEPCK Inhibitors. MedchemExpress.com.
- Phospho-enol pyruvate carboxykinase inhibition limits inflammatory T cell activation. bioRxiv.
- Direct Assay to Evaluate Phosphoenolpyruvate Carboxykinase Activity. ResearchGate.
- Inhibition of Phosphoenolpyruvate Carboxykinase with a 3-Mercaptopicolinic acid Analogue. UWSpace - University of Waterloo.
- Phosphoenolpyruvate Carboxykinase Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- Study of Inhibition of Induction of Phosphoenolpyruvate Carboxykinase by Endotoxin with Radial Immunodiffusion. PMC.
- Inhibition of phosphoenolpyruvate carboxykinase gene expression by metformin in cultured hepatocytes. PubMed.
Sources
- 1. PEPCK coordinates the regulation of central carbon metabolism to promote cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]
- 3. Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intricate Regulation of Phosphoenolpyruvate Carboxykinase (PEPCK) Isoforms in Normal Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The mitochondrial isoform of phosphoenolpyruvate carboxykinase (PEPCK-M) and glucose homeostasis: has it been overlooked? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gluconeogenesis in Cancer: Function and Regulation of PEPCK, FBPase, and G6Pase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEPCK in cancer cell starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial phosphoenolpyruvate carboxykinase (PEPCK-M) regulates the cell metabolism of pancreatic neuroendocrine tumors (pNET) and de-sensitizes pNET to... | Oncotarget [oncotarget.com]
- 10. Mitochondrial Phosphoenolpyruvate Carboxykinase (PEPCK-M) Is a Pro-survival, Endoplasmic Reticulum (ER) Stress Response Gene Involved in Tumor Cell Adaptation to Nutrient Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of phosphoenolpyruvate carboxykinase blocks lactate utilization and impairs tumor growth in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacology and preclinical validation of a novel anticancer compound targeting PEPCK-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Computational evaluation of natural compounds as potential inhibitors of human PEPCK-M: an alternative for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of phosphoenolpyruvate carboxykinase (PEPCK) gene expression by troglitazone: a peroxisome proliferator-activated receptor-gamma (PPARgamma)-independent, antioxidant-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 29. par.nsf.gov [par.nsf.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
